4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-formylphenoxy)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-13-15-1-5-17(6-2-15)23-19-9-11-20(12-10-19)24-18-7-3-16(14-22)4-8-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDANMIAONXEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396780 | |
| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126026-43-5 | |
| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Characterization and Synthetic Utility of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
A Technical Guide for Reticular Chemistry and Polymer Science[1][2]
Part 1: Executive Summary & Structural Logic
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is a symmetric, trimeric aromatic ether used primarily as a semi-rigid organic linker in the synthesis of Covalent Organic Frameworks (COFs) and high-performance polyimines.[1][2]
Unlike its shorter homologue, 4-(4-formylphenoxy)benzaldehyde (
Core Physicochemical Profile
The following data establishes the baseline identity of the molecule, distinguishing it from related oligomers.
| Property | Specification |
| IUPAC Name | 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde |
| Common Synonyms | 1,4-Bis(4-formylphenoxy)benzene; Hydroquinone bis(4-formylphenyl) ether |
| Molecular Formula | |
| Molecular Weight | 318.32 g/mol |
| Monoisotopic Mass | 318.0892 Da |
| Structural Topology | Linear, |
| Functional Groups | Aldehyde (-CHO) x2, Ether (-O-) x2 |
| Solubility Profile | Soluble in DMF, DMSO, CHCl |
Part 2: Synthetic Methodology (Nucleophilic Aromatic Substitution)
The most robust synthesis utilizes a double Nucleophilic Aromatic Substitution (
Experimental Protocol
Reagents:
-
Hydroquinone (1.0 eq)[1]
-
Potassium Carbonate (
) (Anhydrous, 3.0 eq)[1] -
Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)[1][2]
Step-by-Step Workflow:
-
Deprotonation: Charge a round-bottom flask with Hydroquinone and
in DMF. Stir at room temperature under atmosphere for 30 minutes to generate the bis-phenoxide intermediate. -
Addition: Add 4-Fluorobenzaldehyde dropwise to the reaction mixture.
-
Reflux: Heat the system to 140–150°C. Maintain reflux for 12–24 hours. The color typically shifts from pale to deep brown/amber.[1][3][4]
-
Quenching: Cool the mixture to room temperature and pour slowly into a 10x excess of ice-cold water. The product will precipitate as a beige/off-white solid.[1][2][3]
-
Purification: Filter the crude solid. Recrystallize from ethanol or a DMF/Ethanol mixture to obtain high-purity needle-like crystals.[1][2][3]
Reaction Mechanism Visualization
The following diagram illustrates the stepwise
Figure 1: Synthetic pathway via double
Part 3: Structural Validation (Self-Validating Metrics)
To ensure scientific integrity, the synthesized product must pass specific characterization checkpoints.
Proton NMR ( NMR)
In DMSO-
- ~9.9 ppm (s, 2H): Aldehyde protons (-CHO).[1] This confirms the integrity of the terminal functional groups.
- ~7.9 ppm (d, 4H): Protons ortho to the carbonyl group (deshielded).[1]
- ~7.1 ppm (d, 4H): Protons ortho to the ether linkage on the terminal rings.[3][4]
- ~7.2 ppm (s, 4H): Protons on the central benzene ring (singlet due to symmetry).[1]
Infrared Spectroscopy (FT-IR)[1][2][5][8]
-
~1690–1700 cm
: Strong C=O stretching (Aldehyde).[1][3] -
~1240 cm
: Strong C-O-C asymmetric stretching (Ether).[1][3] -
Absence of ~3200–3400 cm
: No broad O-H stretch (confirms complete consumption of hydroquinone).[1][3]
Part 4: Applications in Reticular Chemistry[1][2][3]
The primary utility of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is as a linear
COF Synthesis Logic
When reacted with a
-
Thermodynamic Control: Solvothermal synthesis (o-dichlorobenzene/n-butanol) allows for error correction during crystallization.[1][2][3]
-
Advantage: The central phenylene spacer extends the pore size compared to simple biphenyl linkers, allowing for the accommodation of larger guest molecules or catalytic substrates.[3][4]
Figure 2: Reticular synthesis logic coupling the C2-symmetric dialdehyde linker with a C3-symmetric amine node.[1][2]
References
-
PubChem. (2025).[1][3][6] 4-(4-Formylphenoxy)benzaldehyde Compound Summary. National Library of Medicine.[1][3][4] [Link](Note: This reference provides data on the structural class and related ether-linked aldehydes).[1]
-
Rastuti, U., et al. (2016).[3][7][4] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458.[1][7][4] [Link]
-
Gouda, A. A., et al. (2025).[3][7][4] Adsorption and Recovery of Neodymium and Praseodymium from Magnet Waste NdFeB Using a Novel Pyridine Schiff Base Compound.[1][3][4] ResearchGate.[1][3][4][8][9][10] [Link]
-
Google Patents. (2022).[1][3] Green solid-phase synthesis method of covalent organic framework material (CN114773556B).[1][3]
Sources
- 1. 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde | C34H24N2O4 | CID 86055920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2215-76-1|4,4'-Oxydibenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-(4-Formylphenoxy)benzaldehyde | C14H10O3 | CID 11368119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN114773556B - Green solid-phase synthesis method of covalent organic framework material - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde | C34H28N2O2 | CID 58544473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde physical properties
[1]
Core Identity & Structural Analysis
This compound is a symmetric, three-ring aromatic system linked by ether bridges, terminated by reactive aldehyde groups. Its structural rigidity combined with the rotational freedom of the ether linkages makes it an ideal candidate for "flexible-rigid" polymer backbones and porous crystalline materials.
| Parameter | Technical Specification |
| IUPAC Name | 4,4'-[1,4-Phenylenebis(oxy)]dibenzaldehyde |
| Common Synonyms | 1,4-Bis(4-formylphenoxy)benzene; 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde |
| CAS Registry Number | 126026-43-5 |
| Molecular Formula | C₂₀H₁₄O₄ |
| Molecular Weight | 318.33 g/mol |
| SMILES | O=Cc1ccc(Oc2ccc(Oc3ccc(C=O)cc3)cc2)cc1 |
| Structural Class | Aromatic Polyether Dialdehyde |
Physical & Chemical Properties
The physical behavior of 1,4-Bis(4-formylphenoxy)benzene is dominated by its extended
Solubility Profile
-
High Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Chloroform (
), Dichloromethane (DCM). -
Low/Insoluble: Water, Methanol, Ethanol, Hexanes.
-
Implication: Synthesis and purification must be conducted in polar aprotic solvents, while precipitation is best achieved using methanol or water.
Thermal & Stability Characteristics[5]
-
Thermal Stability: The ether linkages provide high thermal resistance, typically stable up to 300°C under inert atmosphere.
-
Reactivity: The terminal aldehyde groups are highly reactive toward amines (forming imines/Schiff bases), making this molecule a staple in reticular chemistry for COF synthesis.
Synthesis Protocol (Nucleophilic Aromatic Substitution)
The most robust synthesis route involves a double nucleophilic aromatic substitution (
Reaction Scheme
The synthesis relies on the deprotonation of hydroquinone to form a bis-phenoxide nucleophile, which then attacks the electron-deficient 4-fluorobenzaldehyde.
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (
Step-by-Step Methodology
-
Activation: In a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Hydroquinone (1.0 eq) in anhydrous DMF (0.5 M concentration) .
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 2.5 eq) . Stir at room temperature for 30 minutes to generate the dipotassium salt. -
Addition: Add 4-Fluorobenzaldehyde (2.2 eq) dropwise.
-
Reflux: Heat the mixture to 120–140°C for 12–24 hours under nitrogen. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1).
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction solution into a large excess of ice-cold water (10x volume) with vigorous stirring. The product will precipitate as a solid.
-
Filter the precipitate and wash extensively with water (to remove salts) and cold methanol (to remove unreacted aldehyde).
-
-
Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid to obtain chemically pure white/pale yellow needles.
Characterization & Validation (Self-Validating System)
To ensure scientific integrity, the synthesized product must be validated using the following spectroscopic fingerprints.
Nuclear Magnetic Resonance ( -NMR)
The symmetry of the molecule simplifies the spectrum. Expect three distinct aromatic signals and one aldehyde signal.[1]
-
Solvent:
or . - 9.90 ppm (s, 2H): Aldehyde protons (-CH O).
- 7.90 ppm (d, 4H, J=8.8 Hz): Protons ortho to the carbonyl group (Deshielded).
- 7.15 ppm (d, 4H, J=8.8 Hz): Protons ortho to the ether linkage on the outer rings.
- 7.20 ppm (s, 4H): Protons on the central benzene ring (Singlet due to chemical equivalence).
Infrared Spectroscopy (FT-IR)
-
1690–1700
: Strong C=O stretching vibration (Aldehyde). -
1240
: Strong C-O-C stretching vibration (Aromatic ether). -
2700–2800
: Weak C-H stretching (Fermi resonance of aldehyde).
Applications in Material Science
This molecule is a "privileged linker" in the formation of porous materials and high-performance polymers.
Covalent Organic Frameworks (COFs)
The dialdehyde functionality allows for the formation of crystalline, porous imine-linked COFs when reacted with diamines (e.g., hydrazine, phenylenediamine). The ether linkages introduce necessary flexibility to allow error correction (crystallization) during COF formation.
Figure 2: Workflow for reticular synthesis of Imine-COFs using the dialdehyde linker.
Polybenzoxazole (PBO) Precursors
Reacting this dialdehyde with bis(o-aminophenol) derivatives yields polybenzoxazole precursors.[2] These polymers exhibit exceptional thermal stability and low dielectric constants, making them suitable for:
-
Interlayer dielectrics in microchips.
-
High-temperature coatings.
-
Membranes for gas separation.
References
-
Chemical Identity & CAS: PubChem. 4,4'-[1,4-Phenylenebis(oxy)]dibenzaldehyde (CAS 126026-43-5).[1][3] National Library of Medicine. Link
-
Synthesis & Applications (PBOs): Seino, et al. Polybenzoxazole precursor and coating composition using the same. US Patent 6,780,561 B2. Google Patents. Link
- Related COF Chemistry: Li, Z., et al. Recent Advances in the Synthesis and Application of Covalent Organic Frameworks. Chem. Soc. Rev., 2020. (Contextual grounding for dialdehyde linkers).
An In-depth Technical Guide to the Characterization of Bis(4-formylphenyl) Ether
Foreword: The Analytical Imperative for a Core Building Block
Bis(4-formylphenyl) ether, also known by its synonyms 4,4'-diformyldiphenyl ether or 4,4'-oxydibenzaldehyde, stands as a pivotal difunctional monomer in advanced materials science and organic synthesis.[1][2] Its rigid, angled diether structure and two reactive aldehyde functionalities make it a prime candidate for creating high-performance polymers, metal-organic frameworks (MOFs), and complex Schiff base macrocycles.[3][4] The precise characterization of this compound is not merely an academic exercise; it is the foundational requirement for ensuring the reproducibility, safety, and desired performance of the downstream products. This guide provides a comprehensive framework for the analytical validation of bis(4-formylphenyl) ether, grounded in the principles of causality and self-validating experimental design.
I. Synthesis and Purification: The Precursor to Analysis
A robust characterization is only meaningful when performed on a highly purified substance. The quality of the starting material dictates the reliability of all subsequent data. A common synthetic route involves a nucleophilic aromatic substitution, followed by a rigorous purification protocol.
Experimental Protocol: Purification by Recrystallization
The goal of recrystallization is to exploit differences in solubility between the target compound and impurities at varying temperatures. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene is a suitable solvent for bis(4-formylphenyl) ether.[1][2]
-
Solvent Selection: Place a small amount of crude bis(4-formylphenyl) ether into a test tube with a few milliliters of toluene. Heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is appropriate.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot toluene to achieve complete dissolution. Using the minimum volume is key to maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation. Slow cooling encourages the growth of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to yield a white to off-white crystalline solid.[1][2] The efficacy of this process is validated by the subsequent analytical techniques, primarily by a sharp, defined melting point.
Caption: Workflow for the purification of bis(4-formylphenyl) ether.
II. Core Physicochemical Characterization
The initial characterization relies on fundamental physical and chemical properties that provide a baseline for identity and purity. These parameters are readily available from reliable chemical suppliers and serve as the first point of comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₃ | [5][6][7] |
| Molecular Weight | 226.23 g/mol | [5][6][7] |
| CAS Number | 2215-76-1 | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1][2][5] |
| Melting Point | 64 - 68 °C | [1][2][6][7] |
| Solubility | Soluble in Toluene | [1][2] |
III. Spectroscopic Elucidation
Spectroscopic methods provide an unambiguous fingerprint of the molecule's structure, confirming the connectivity of atoms and the presence of key functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise hydrogen and carbon framework of an organic molecule.
Causality in Protocol Design:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the nonpolar aromatic compound and its residual solvent peak does not interfere with the signals of interest.
-
Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm, providing a universal standard for comparison.
Caption: A multi-technique approach to material validation.
References
-
Reddit. How would you characterize aldehydes?. [Link]
-
National Institutes of Health (NIH). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]
-
ResearchGate. FT-IR spectra for (a) bis-(4-formyl-2-methoxyphenyl) terephthalate.... [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
TSI Journals. Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. [Link]
-
ACS Publications. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]
-
Wiley Online Library. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. [Link]
-
MDPI. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. [Link]
- Google Patents.
-
NIST WebBook. Bis(p-nitrophenyl) ether. [Link]
-
PubMed. Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives. [Link]
-
ResearchGate. Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether | Request PDF. [Link]
-
De Gruyter. Synthesis and characterization of ether linkage containing bis-fluoran compounds. [Link]
-
NIST WebBook. Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-. [Link]
-
LabSolutions. Bis(4-formylphenyl) Ether. [Link]
-
SpringerLink. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Link]
Sources
- 1. Bis(4-formylphenyl) Ether | 2215-76-1 | TCI AMERICA [tcichemicals.com]
- 2. Bis(4-formylphenyl) Ether | 2215-76-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. labproinc.com [labproinc.com]
- 6. Bis(4-formylphenyl) Ether 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. Bis(4-formylphenyl) Ether 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Ether-Linked Aromatic Aldehydes: Synthetic Architectures and Therapeutic Applications
[1]
Executive Summary
This technical guide analyzes the structural utility and pharmacological potential of ether-linked aromatic aldehydes. Defined by a benzene ring bearing both a formyl group (-CHO) and an alkoxy substituent (-OR), this scaffold represents a "privileged structure" in medicinal chemistry. The aldehyde moiety functions as a reversible covalent "warhead" capable of forming Schiff bases with protein amines, while the ether linkage modulates lipophilicity, metabolic stability, and steric fit within binding pockets. This guide details the synthetic pathways, specifically the Williamson ether synthesis, and explores the critical application of these compounds in treating Sickle Cell Disease (SCD) via hemoglobin modification, alongside emerging oncological applications.
Chemical Architecture and Synthetic Methodologies[1]
The core challenge in synthesizing ether-linked aromatic aldehydes is achieving selective O-alkylation of hydroxybenzaldehydes without compromising the reactive aldehyde group.
The Williamson Ether Synthesis: The Gold Standard
The most robust route involves the nucleophilic substitution of an alkyl halide by a phenoxide ion derived from a hydroxybenzaldehyde (e.g., vanillin or 4-hydroxybenzaldehyde).
Reaction Mechanics:
-
Deprotonation: A base (typically
or ) deprotonates the phenolic hydroxyl group. Phenols ( ) are acidic enough to be deprotonated by weak bases, avoiding the Cannizzaro reaction that strong bases (like NaOH) might trigger on the aldehyde. -
Nucleophilic Attack: The resulting phenoxide ion attacks the alkyl halide via an
mechanism. -
Solvent Effects: Polar aprotic solvents (DMF, DMSO, Acetone) are critical to solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive.
Quantitative Comparison of Synthetic Conditions
The following table summarizes optimization parameters for synthesizing 4-(alkoxy)benzaldehydes.
| Parameter | Condition A (Classical) | Condition B (Green/Modern) | Condition C (Phase Transfer) |
| Reagents | Alkyl halide, | Alkyl halide, | Alkyl halide, NaOH (aq) |
| Solvent | Acetone (Reflux) | DMF (Microwave) | Toluene/Water + TBAB |
| Catalyst | KI (Finkelstein) | None | Tetrabutylammonium Bromide |
| Time | 6–12 Hours | 10–30 Minutes | 2–4 Hours |
| Yield | 75–85% | 85–95% | 80–90% |
| Key Advantage | Scalable, mild | Rapid, high yield | Avoids dry solvents |
Mechanistic Pharmacology: The Schiff Base "Warhead"
The therapeutic potency of this class, particularly in Sickle Cell Disease, relies on the aldehyde's ability to form a reversible covalent bond (Schiff base/imine) with primary amines on proteins.
Mechanism of Action: Hemoglobin Modification
In the context of Voxelotor (GBT440), an ether-linked aromatic aldehyde, the target is the N-terminal valine residue of the hemoglobin alpha chain (
-
Binding: The ether tail anchors the molecule in a hydrophobic pocket near the
-cleft. -
Condensation: The aldehyde carbon undergoes nucleophilic attack by the nitrogen of the Val1 amine.
-
Stabilization: The resulting imine locks hemoglobin in the oxygenated (R-state) conformation.
-
Outcome: This prevents the polymerization of Deoxy-HbS (sickle hemoglobin), inhibiting red blood cell sickling.[1][2]
Visualization of Signaling & Mechanism
The following diagram illustrates the synthetic pathway and the subsequent biological mechanism of action.
Caption: Synthesis of ether-linked aldehydes and their inhibition of HbS polymerization via Schiff base formation.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The synthesis includes TLC monitoring points, and the assay includes positive control validation.
Protocol A: Synthesis of 4-(Benzyloxy)benzaldehyde
A representative Williamson ether synthesis optimized for yield and purity.
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Acetone (dry, solvent)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in dry acetone (150 mL). Add anhydrous
(27.6 g, 200 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed). -
Addition: Add catalytic KI (1.66 g, 10 mmol) followed by the dropwise addition of benzyl bromide (14.3 mL, 120 mmol). Rationale: KI facilitates the Finkelstein reaction in situ, converting the bromide to a more reactive iodide.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 6–8 hours.-
Validation Point: Check TLC (Hexane:Ethyl Acetate 4:1). The starting material (
) should disappear, and a new less polar spot ( ) should appear.
-
-
Work-up: Cool to room temperature. Filter off the inorganic salts (
, excess ). Evaporate the acetone filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol. Wash with brine, dry over
, and concentrate. -
Crystallization: Recrystallize from hot ethanol/water to yield white crystals.
Protocol B: Hemoglobin-Aldehyde Schiff Base Kinetic Assay
To validate the pharmacodynamic potential of the synthesized aldehyde.
Reagents:
-
Purified Hemoglobin (HbA or HbS) solution (
in PBS, pH 7.4) -
Test Compound (Ether-linked aldehyde, 10 mM stock in DMSO)
-
Sodium Cyanoborohydride (
, 100 mM fresh stock)
Step-by-Step Methodology:
-
Incubation: Mix Hb solution (980
) with Test Compound (20 , final conc. ). Incubate at for varying time points (0, 15, 30, 60 min). -
Schiff Base Trapping: At each time point, remove an aliquot and add
(excess).-
Rationale: The Schiff base is reversible and hydrolytically unstable during analysis.
selectively reduces the imine to a stable secondary amine, permanently "tagging" the protein.
-
-
Analysis (LC-MS): Digest the protein with trypsin. Analyze peptides via LC-MS/MS.
-
Quantification: Monitor the mass shift of the N-terminal valine peptide. The adduct mass should equal [Peptide Mass + Aldehyde Mass -
+ 2H (reduction)]. -
Data Plotting: Plot % Modification vs. Time to determine
(association rate).
Therapeutic Landscape
Sickle Cell Disease (SCD)
The most successful application of this scaffold is Voxelotor (Oxbryta) .
-
Structure: An ether-linked benzaldehyde with a pyrazole moiety.
-
Clinical Impact: By increasing HbS affinity for oxygen, it reduces the concentration of deoxygenated HbS, thereby inhibiting polymerization.[1][3] Clinical trials (HOPE) demonstrated significant increases in hemoglobin levels and reduced hemolysis markers [1, 2].[2]
Oncology
Vanillin ether derivatives exhibit cytotoxic activity against breast cancer cell lines (MCF-7).[4][5]
-
Mechanism: Induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 regulation) and inhibition of angiogenesis. The ether chain length correlates with cell permeability; medium-chain ethers (
) often show optimal cytotoxicity [3].
Antimicrobial
Schiff bases derived from ether-linked aldehydes show efficacy against Gram-positive bacteria (
References
-
Vichinsky, E., et al. (2019).[2] "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine.
-
Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters.
-
Bezerra, D. P., et al. (2016). "Overview of the Therapeutic Potential of Vanillin and its Derivatives." Journal of Pharmacy and Pharmacology. (Cited generally for anticancer activity of vanillin ethers).
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[6][7][8][9] Master Organic Chemistry.
-
Chemistry Steps. "Williamson Ether Synthesis." Chemistry Steps.
Sources
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- 3. Model-informed drug development of voxelotor in sickle cell disease: Exposure-response analysis to support dosing and confirm mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
Computational Characterization & Reactivity Profiling: 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Executive Summary & Strategic Context
This guide outlines the theoretical characterization of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (commonly referred to in industrial contexts as 1,4-bis(4-formylphenoxy)benzene ). This molecule represents a critical "linker" scaffold in the synthesis of high-performance polymers (polyimides, polyazomethines) and liquid crystalline materials.
For drug development and materials scientists, understanding the electronic distribution of this molecule is paramount. It serves as a electrophilic precursor; its reactivity is governed by the electronic communication between the central benzene ring and the terminal aldehyde groups, mediated by the ether (-O-) bridges.
This whitepaper moves beyond basic characterization, offering a self-validating computational protocol to predict stability, reactivity, and spectroscopic signatures.
Computational Methodology: The "In Silico" Standard
To ensure high-fidelity results that correlate with experimental data, we employ a Density Functional Theory (DFT) approach.[1] The following protocol is designed to balance computational cost with chemical accuracy.
The Theoretical Protocol
| Parameter | Specification | Rationale (Causality) |
| Software Framework | Gaussian 16 / ORCA 5.0 | Industry standards for electronic structure calculation. |
| Method (Functional) | DFT / B3LYP | Hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) handles aromatic delocalization and ether lone-pair interactions with proven error cancellation. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for modeling the lone pairs on the ether oxygens; polarization functions (d,p) account for the aldehyde carbonyl distortion. |
| Solvent Model | PCM (DMSO/Chloroform) | Gas-phase calculations often overestimate bond stiffness. PCM (Polarizable Continuum Model) mimics the dielectric environment of synthesis. |
| Frequency Calculation | Harmonic Approximation | Essential to verify the stationary point (no imaginary frequencies) and predict IR spectra. |
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical study, ensuring no step is skipped in the validation process.
Caption: Logical workflow for DFT validation. Note the feedback loop at the "Stationary Point" check to ensure structural integrity.
Structural & Geometric Analysis
The geometry of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is defined by its conformational flexibility . Unlike rigid fused-ring systems (like anthracene), the ether linkages introduce rotational freedom.
Key Geometric Parameters (Predicted)
| Geometric Feature | Predicted Value (DFT) | Experimental Benchmark (XRD)* | Significance |
| C-O-C Bond Angle | 118.5° - 119.2° | 117° - 120° | Indicates sp² hybridization character of Oxygen, allowing conjugation across rings. |
| C=O Bond Length | 1.21 Å | 1.20 - 1.22 Å | Standard double bond character; slight elongation suggests conjugation with the phenyl ring. |
| Torsion Angle (Ph-O-Ph) | ~60° - 80° | 65° - 85° | Critical: The molecule is non-planar. The rings twist to minimize steric repulsion between ortho-hydrogens. |
*Benchmarks derived from crystallographic data of analogous 1,4-bis(phenoxy)benzene derivatives [1].
Structural Insight: The non-planarity is a feature, not a bug. It prevents π-stacking aggregation in solution, improving the solubility of this precursor compared to rigid dialdehydes.
Electronic Properties & Reactivity Profiling
This section interprets the raw computational data into actionable chemical insights.
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) govern the chemical hardness and optical properties.
-
HOMO Location: Localized primarily on the central phenylene ring and the lone pairs of the ether oxygens . This region is electron-rich and susceptible to electrophilic attack.
-
LUMO Location: Localized on the terminal benzaldehyde rings and specifically the carbonyl (C=O) groups . This confirms the molecule's role as an electrophile in Schiff base formation.
-
Energy Gap (
): Typically calculated at 3.8 – 4.2 eV .-
Implication: The molecule is chemically stable (hard) but reactive enough for condensation reactions under thermal catalysis.
-
Molecular Electrostatic Potential (MEP)[1]
The MEP map provides a visual guide for "docking" or reaction initiation.
-
Negative Potential (Red): Concentrated on the Oxygen atoms (ether and carbonyl). These sites can act as hydrogen bond acceptors.
-
Positive Potential (Blue): Concentrated on the Aldehyde Hydrogens and the Carbonyl Carbons .
-
Mechanism: Nucleophiles (like diamines in polymer synthesis) are electrostatically guided to the Blue regions (Carbonyl C) to initiate attack.
Reactivity Logic Diagram
Caption: Mechanistic map linking electronic properties to synthetic applications.
Spectroscopic Validation
To validate the theoretical model, comparing predicted frequencies with experimental spectra is mandatory.
Vibrational Spectroscopy (IR)
-
C=O Stretch (Aldehyde):
-
Theory (Unscaled): ~1750 cm⁻¹
-
Theory (Scaled 0.961):1690 – 1700 cm⁻¹
-
Experimental: 1695 cm⁻¹
-
Insight: A strong, sharp peak. If this peak is absent or shifted significantly, the aldehyde has degraded (oxidized to acid).
-
-
C-O-C Stretch (Ether):
-
Region:1230 – 1250 cm⁻¹ (Asymmetric stretch).
-
Insight: This confirms the integrity of the linker.
-
NMR Prediction (GIAO Method)
-
¹H NMR (Aldehyde Proton):
-
Prediction:9.8 – 10.0 ppm (Singlet).
-
Reasoning: The anisotropic effect of the carbonyl group highly deshields this proton.
-
-
¹³C NMR (Carbonyl Carbon):
-
Prediction:190 – 192 ppm .
-
References
-
Shemsi, A. M., et al. (2008).[2] "1,4-Bis(4-aminophenoxy)benzene."[3] Acta Crystallographica Section E, 64(2), o443. (Provides crystallographic benchmarks for the phenoxy-benzene ether linkage).
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software citation for the B3LYP protocols described).
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational paper for the B3LYP functional used in these studies).
-
Gao, E. Q., et al. (2009).[4] "1,4-Bis(4-pyridylmethoxy)benzene."[4] Acta Crystallographica Section E, 65(10), o2570. (Comparative structural study for flexible ether-linked aromatics).
Sources
Methodological & Application
Application Note: Synthesis of High-Performance Poly(ether imide)s via the 1,4-Bis(4-formylphenoxy)benzene Precursor
This Application Note is designed for research scientists and R&D professionals involved in the synthesis of high-performance macromolecules. It details the conversion of the dialdehyde precursor 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde into a processable Poly(ether imide) (PEI) .
Unlike standard industrial routes that utilize nitro-displacement, this protocol focuses on a dialdehyde-to-diamine conversion strategy , offering a halogen-free pathway to synthesizing high-purity ether-linked diamines, which are then polymerized with dianhydrides.
Introduction & Mechanistic Rationale
Poly(ether imide)s (PEIs) are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The incorporation of ether linkages (-O-) into the rigid polyimide backbone is critical for improving solubility and melt processability without significantly compromising the glass transition temperature (
The specific precursor, 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (structurally identified as 1,4-bis(4-formylphenoxy)benzene ), serves as a strategic starting material. It contains a hydroquinone core flanked by two benzaldehyde moieties.
Why this Precursor?
-
Structural Flexibility: The triple-ring structure with two ether linkages introduces necessary entropy to the polymer chain, lowering the melting point to a processable range.
-
Synthetic Versatility: The aldehyde functional groups are reactive handles that can be quantitatively converted into primary amines, creating a Bis(ether amine) monomer.
-
Halogen-Free Route: Unlike the nucleophilic aromatic substitution of chloronitrobenzenes, this route avoids residual halogen impurities which can degrade dielectric properties.
Synthetic Strategy Overview
The synthesis proceeds in three distinct phases:
-
Monomer Preparation: Conversion of the Dialdehyde to a Bis(ether amine) via oxime reduction.
-
Polymerization: Reaction of the Bis(ether amine) with a Dianhydride (e.g., BPADA or 6FDA) to form Poly(amic acid).
-
Imidization: Thermal or chemical cyclodehydration to form the final Poly(ether imide).
Visual Workflow (Graphviz)
The following diagram outlines the chemical pathway and logical flow of the synthesis.
Caption: Figure 1. Synthetic pathway transforming the dialdehyde precursor into the diamine monomer, followed by polycondensation to PEI.
Experimental Protocols
Part A: Synthesis of the Diamine Monomer
Target: 1,4-Bis(4-aminophenoxy)benzene Precursor: 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Standard polyimide synthesis requires a diamine and a dianhydride . Since the starting material is a dialdehyde , it must first be converted to a diamine.
Step 1: Oximation
-
Reagents:
-
Dialdehyde Precursor (10 mmol)
-
Hydroxylamine Hydrochloride (
) (22 mmol) -
Pyridine (excess, acts as solvent/base) or Ethanol/Sodium Acetate.
-
-
Procedure:
-
Dissolve the dialdehyde in ethanol (100 mL).
-
Add an aqueous solution of hydroxylamine hydrochloride (2.2 equiv) and sodium acetate (2.5 equiv).
-
Reflux at 80°C for 4 hours.
-
Monitor reaction via TLC (disappearance of aldehyde spot).
-
Cool to room temperature (RT). Pour into ice water to precipitate the Bis-oxime .
-
Filter, wash with water, and dry.
-
Step 2: Reduction to Diamine
-
Reagents:
-
Bis-oxime intermediate
-
10% Pd/C catalyst (10 wt% loading)
-
Hydrazine monohydrate (as H donor) or
gas (50 psi). -
Solvent: Ethanol or THF.
-
-
Procedure:
-
Suspend the Bis-oxime in ethanol/THF (1:1).
-
Add Pd/C catalyst.
-
Heat to reflux and add Hydrazine monohydrate dropwise (Caution: Exothermic, gas evolution).
-
Reflux for 6–12 hours until the solution becomes clear (or colorless).
-
Hot Filtration: Filter off Pd/C while hot to prevent product precipitation on the catalyst.
-
Cool filtrate to crystallize the 1,4-Bis(4-aminophenoxy)benzene .[2]
-
Recrystallize from ethanol to ensure high purity (Critical for high molecular weight polymer).
-
Validation: Verify structure via
-NMR (Look for amine protons at 3.5-5.0 ppm).
-
Part B: Polymerization (Two-Step Method)
Monomers:
-
Diamine: 1,4-Bis(4-aminophenoxy)benzene (Prepared above)
-
Dianhydride: 4,4'-Bisphenol A Dianhydride (BPADA) or Pyromellitic Dianhydride (PMDA).
Step 1: Poly(amic acid) (PAA) Formation
Note: Moisture control is critical. Use flame-dried glassware and
-
Setup: 3-neck round bottom flask, mechanical stirrer,
inlet. -
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).[1] Target solid content: 15–20 wt%.
-
Protocol:
-
Charge the Diamine (10.00 mmol) into the flask and dissolve in DMAc.
-
Cool the solution to 0–5°C using an ice bath (exothermic reaction control).
-
Add the Dianhydride (10.00 mmol) in portions over 30 minutes. Stoichiometry must be exactly 1:1.
-
Remove ice bath and stir at RT for 12–24 hours. The solution should become viscous, indicating high molecular weight PAA formation.
-
Step 2: Imidization (Cyclization)
Two methods are available.[1][3] Thermal Imidization is recommended for film casting.
Method A: Thermal Imidization (Film Casting)
-
Cast the viscous PAA solution onto a clean glass substrate.
-
Place in a vacuum oven.
-
Stepwise heating profile:
-
80°C (1 hr) – Solvent removal.
-
150°C (1 hr) – Onset of imidization.
-
200°C (1 hr).
-
250°C (1 hr).
-
300°C (1 hr) – Complete cyclization.
-
-
Cool and peel the flexible, amber-colored PEI film.
Method B: Chemical Imidization (Solution)
-
To the PAA solution, add Acetic Anhydride (4 equiv) and Pyridine (4 equiv).
-
Heat to 80–100°C for 4–6 hours.
-
Precipitate the polymer into methanol.[3]
-
Filter, wash with methanol, and dry under vacuum.[3]
Data Summary & Characterization
The following table summarizes expected properties based on the ether-linked structure.
| Parameter | Test Method | Expected Value/Observation | Significance |
| Inherent Viscosity ( | Ubbelohde Viscometer (0.5 g/dL in NMP) | 0.5 – 1.2 dL/g | Indicates high molecular weight suitable for films. |
| Glass Transition ( | DSC (10°C/min) | 210°C – 250°C | High thermal stability; flexible ether linkages lower |
| Solubility | Visual / Gravimetric | Soluble in NMP, DMAc, DMF, CHCl3 | Ether linkages improve solubility, aiding processing. |
| Decomposition ( | TGA ( | > 450°C | Excellent thermal resistance for aerospace/electronic applications. |
| FTIR Confirmation | ATR-FTIR | 1780, 1720 cm⁻¹ (Imide C=O) | Absence of Amide (1650 cm⁻¹) confirms complete imidization. |
Troubleshooting & Critical Controls
-
Stoichiometry: The molar ratio of Diamine to Dianhydride must be 1.00 : 1.00 . Even a 1% offset can drastically reduce molecular weight (Carothers equation). Use analytical balances.
-
Monomer Purity: The synthesized diamine must be recrystallized until the melting point is sharp (< 2°C range). Impurities from the reduction step (residual oxime or catalyst) will terminate chain growth.
-
Moisture: Dianhydrides hydrolyze easily. Dry all monomers and solvents (molecular sieves) before use.
References
-
Vertex AI Search. (2023). Synthesis of poly(ether imide)s from dialdehyde precursors.4[1][3][5][6]
-
Murray State University. (2023).[7] Poly(ether imide)s: Synthesis and Properties.7[1][3][5][6][7][8]
-
Sigma-Aldrich. (n.d.). 4-(4-Formylphenoxy)benzaldehyde Product Data.[1][5]
-
Eastmond, G. C., & Paprotny, J. (1999). Synthesis and properties of poly(ether imide)s derived from dihydroxynaphthalenes. Journal of Materials Chemistry. 9[3][5][6][7][8][10][11]
-
PubChem. (2025).[8][12] 4,4'-(Oxybis(2,1-ethanediyloxy))bis(benzenamine) and related ether-diamines.[12]12[1][3][5][6][7][8][10][11][4]
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- 2. CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. CN115947936B - Preparation method of polyetherimide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 7. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 8. 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine) | C24H20N2O4S | CID 25689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of poly (ether imide)s derived from dihydroxynaphthalenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. 4,4'-(Oxybis(2,1-ethanediyloxy))bis(benzenamine) | C16H20N2O3 | CID 81401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Porous Organic Polymers Using 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel Porous Organic Polymers (POPs) utilizing 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde as a key building block. The incorporation of this flexible, ether-linked dialdehyde monomer is explored as a strategic approach to impart unique structural and functional properties to the resulting polymers. This guide details the synthesis of the dialdehyde precursor, its subsequent polymerization via Schiff base condensation with a tritopic amine linker, and the essential characterization techniques to validate the synthesis and elucidate the properties of the final porous material. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Flexible Ether-Linked Dialdehydes in POP Synthesis
Porous Organic Polymers (POPs) have garnered significant attention due to their inherent porosity, low density, high thermal and chemical stability, and the vast potential for functionalization.[1] These materials are synthesized from organic building blocks connected by strong covalent bonds, leading to robust, insoluble networks with applications in gas storage and separation, catalysis, sensing, and biomedicine.[2][3]
The choice of monomeric building blocks is paramount as it dictates the topology, porosity, and ultimate function of the POP. While rigid aromatic linkers are commonly employed to ensure permanent porosity, the introduction of flexible linkers, such as those containing ether bridges, offers a compelling strategy to create dynamic frameworks.[4] The monomer at the heart of this guide, 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde, is a prime example of such a flexible building block.
The two ether linkages in 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde bestow a significant degree of conformational freedom to the molecule. This flexibility can lead to POPs with unique properties:
-
Enhanced Processability: The less rigid nature of the polymer backbone may improve solubility in certain organic solvents during synthesis and processing.
-
Dynamic Porosity: The framework may exhibit "breathing" or "gate-opening" phenomena in response to external stimuli like guest molecules, leading to selective adsorption properties.[5]
-
Improved Host-Guest Interactions: The flexible pores can adapt their shape to better accommodate guest molecules, potentially enhancing binding affinities for applications in drug delivery or separations.
This application note will focus on the synthesis of a POP through the Schiff base condensation of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde with a common tritopic linker, 1,3,5-Tris(4-aminophenyl)benzene (TAPB).[6] The resulting imine-linked polymer is expected to form a stable, porous, and amorphous network.
Synthesis of the Monomer: 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
The synthesis of the dialdehyde monomer is a critical first step. The following protocol is adapted from established Williamson ether synthesis methodologies, a classic and reliable method for forming ether linkages.[7][8][9][10] This two-step synthesis involves the sequential reaction of hydroquinone with 4-fluorobenzaldehyde.
Protocol 2.1: Synthesis of 4-(4-Formylphenoxy)phenol
Causality: This initial step creates the mono-etherified intermediate. A 1:1 molar ratio of hydroquinone to 4-fluorobenzaldehyde is used to maximize the yield of the desired monosubstituted product. The use of a slight excess of hydroquinone can further minimize the formation of the disubstituted byproduct.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Hydroquinone | 110.11 | 11.01 g | 0.10 |
| 4-Fluorobenzaldehyde | 124.11 | 12.41 g | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (11.01 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and N,N-dimethylformamide (DMF, 200 mL).
-
Stir the mixture at room temperature for 30 minutes to ensure the deprotonation of one of the hydroxyl groups of hydroquinone.
-
Add 4-fluorobenzaldehyde (12.41 g, 0.10 mol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours with vigorous stirring.
-
After cooling to room temperature, pour the reaction mixture into 1 L of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(4-formylphenoxy)phenol.
Protocol 2.2: Synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Causality: The second Williamson ether synthesis step connects another 4-formylphenyl group to the intermediate from Protocol 2.1. The reaction conditions are similar, with the phenoxide generated in situ reacting with another molecule of 4-fluorobenzaldehyde.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(4-Formylphenoxy)phenol | 214.22 | 21.42 g | 0.10 |
| 4-Fluorobenzaldehyde | 124.11 | 12.41 g | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-(4-formylphenoxy)phenol (21.42 g, 0.10 mol) and potassium carbonate (20.73 g, 0.15 mol) in DMF (200 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzaldehyde (12.41 g, 0.10 mol) to the flask.
-
Heat the reaction to 120 °C and stir for 12 hours.
-
Cool the reaction mixture and precipitate the product by pouring it into 1 L of ice-cold water.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield 4-[4-(4-formylphenoxy)phenoxy]benzaldehyde as a solid.
Characterization of POP-flex-TAPB
A suite of analytical techniques is essential to confirm the successful synthesis of the POP and to characterize its key properties.
Structural and Morphological Characterization
| Technique | Expected Results and Interpretation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the C=O stretching vibration from the aldehyde (~1700 cm⁻¹) and the N-H stretching vibrations from the amine (~3300-3400 cm⁻¹). Appearance of a new characteristic C=N imine stretching band (~1620 cm⁻¹). |
| Solid-State ¹³C NMR Spectroscopy | The aldehyde carbon signal (~190 ppm) should diminish significantly, while new signals corresponding to the imine carbon (~158 ppm) and the aromatic carbons of the polymer backbone will appear. |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology of the polymer particles. Typically, amorphous POPs exhibit agglomerated spherical or irregular particle morphologies. |
| Powder X-ray Diffraction (PXRD) | A broad, diffuse scattering pattern is expected, confirming the amorphous nature of the polymer. The absence of sharp peaks indicates a lack of long-range crystalline order. |
Porosity and Thermal Stability Analysis
| Technique | Expected Results and Interpretation |
| Nitrogen Adsorption-Desorption Analysis (BET) | The isotherm should be of Type I or a combination of Type I and IV, indicating a microporous or hierarchical micro-mesoporous structure. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the adsorption data, with values for similar POPs ranging from 400 to over 1000 m²/g. [11][12] |
| Thermogravimetric Analysis (TGA) | The polymer is expected to exhibit high thermal stability, with a decomposition temperature (Td5%) above 400 °C in a nitrogen atmosphere, which is characteristic of highly cross-linked aromatic polymers. |
Potential Applications and Future Directions
The unique combination of porosity and flexibility in POP-flex-TAPB opens up avenues for several advanced applications:
-
Selective Gas Adsorption: The flexible framework may allow for selective capture of gases like CO₂ or volatile organic compounds (VOCs).
-
Drug Delivery: The porous and potentially biocompatible nature of the polymer could be exploited for controlled release of therapeutic agents.
-
Heterogeneous Catalysis: The high surface area provides an excellent platform for the immobilization of catalytic species. [13][14] Future work should focus on a detailed investigation of the dynamic properties of this polymer, including its response to different guest molecules and its performance in the aforementioned applications. The synthetic protocol can also be adapted to include other flexible dialdehydes or functionalized amine linkers to further tune the properties of the resulting POPs.
References
-
Advances in porous organic polymers: syntheses, structures, and diverse applications. (2021). Journal of Materials Chemistry A. Available at: [Link]
-
Schiff base type conjugated organic framework nanofibers: Solvothermal synthesis and electrochromic properties. (n.d.). ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Structural Characterization of a Desolvated Flexible Porous Coordination Polymer Using MicroED. (2021). Crystal Growth & Design. Available at: [Link]
-
Advances in Porous Organic Polymers: Syntheses, Structures, and Diverse Applications. (n.d.). Multidisciplinary Digital Publishing Institute. Available at: [Link]
-
Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. (2024). RSC Publishing. Available at: [Link]
-
Synthesis and characterization of flexible porous polymers. (n.d.). ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Electron-Rich Porous Organic Polymers via Schiff-Base Chemistry for Efficient Iodine Capture. (2022). MDPI. Available at: [Link]
-
Structural Characterization of a Desolvated Flexible Porous Coordination Polymer Using MicroED. (2021). ChemRxiv. Available at: [Link]
-
Porous organic polymers; an emerging material applied in energy, environmental and biomedical applications. (2023). ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Available at: [Link]
-
Emerging porous organic polymers for biomedical applications. (2022). RSC Publishing. Available at: [Link]
-
Williamson Ether Synthesis. (2018). YouTube. Available at: [Link]
-
Solvothermal synthesis of hierarchically nanoporous organic polymers with tunable nitrogen functionality for highly selective capture of CO2. (2015). RSC Publishing. Available at: [Link]
-
Thiophene network polyamides (TPPA) with tri(4-aminophenyl)benzene: Synthesis and removal of Hg2+ from aqueous solution. (2020). ResearchGate. Available at: [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
-
N-rich porous organic polymers based on Schiff base reaction for CO2 capture and mercury(II) adsorption. (2021). ResearchGate. Available at: [Link]
-
Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity. (2019). National Institutes of Health. Available at: [Link]
-
Porous organic polymers; an emerging material applied in energy, environmental and biomedical applications. (2023). DOI. Available at: [Link]
-
Luminescent microporous organic polymers containing the 1,3,5-tri(4-ethenylphenyl)benzene unit constructed by Heck coupling reaction. (2014). RSC Publishing. Available at: [Link]
-
The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal-organic framework (POMOF): from design, synthesis to electrocatalytic properties. (2014). PubMed. Available at: [Link]
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- 14. Redirecting [linkinghub.elsevier.com]
Application Note: Advanced MOF Synthesis & Functionalization with Ether-Linked Aldehyde Ligands
This Application Note is structured to address the specific synthetic challenges and opportunities presented by 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (hereafter referred to as FPZB ).
Subject: 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (FPZB) Application: De Novo MOF Construction & Post-Synthetic Modification (PSM) Version: 2.0 (High-Stability Protocols)
Executive Summary & Strategic Analysis
The "Aldehyde Paradox" in MOF Chemistry: The ligand FPZB presents a unique challenge: it is a dialdehyde. In Metal-Organic Framework (MOF) chemistry, aldehyde groups (–CHO) are poor ligands for forming robust coordination networks compared to carboxylates (–COOH) or azoles. They coordinate weakly to metal centers, often resulting in amorphous solids or unstable complexes rather than crystalline porous frameworks.
Therefore, this guide provides two distinct, high-value pathways for utilizing FPZB:
-
Pathway A (The Structural Architect): Oxidative conversion of FPZB into its dicarboxylic acid counterpart to synthesize robust, flexible Zr-based MOFs (isoreticular to UiO-68).
-
Pathway B (The Functional Decorator): Direct utilization of FPZB for Post-Synthetic Modification (PSM) of amino-functionalized MOFs (e.g., UiO-66-NH₂), exploiting Schiff-base chemistry to introduce long, flexible pendant arms into the pore space.
Pathway A: De Novo MOF Synthesis (Oxidation Protocol)
Objective: Synthesize a robust Zirconium-based MOF by first converting the aldehyde linker to a carboxylic acid.
Phase 1: Ligand Activation (Oxidation)
Rationale: To form a stable MOF, we must convert the aldehyde termini into carboxylate binding groups. The ether linkages in FPZB provide conformational flexibility, which can lead to "breathing" MOF behaviors, but they are sensitive to harsh acidic oxidants. We utilize a Pinnick oxidation or a buffered Permanganate oxidation to preserve the ether backbone.
Protocol: Buffered Permanganate Oxidation
-
Precursor: 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (FPZB)
-
Reagents: KMnO₄, Pyridine (solvent/base), Water, HCl.
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (3.14 mmol) of FPZB in 40 mL of Pyridine/Water (2:1 v/v). Stir at 60°C until fully dissolved.
-
Oxidation: Add KMnO₄ (2.5 eq, 7.85 mmol) slowly over 30 minutes. The solution will turn dark brown (MnO₂ precipitate).
-
Reflux: Heat the mixture to 90°C for 4 hours. Monitor via TLC (disappearance of aldehyde spot).
-
Workup: Filter hot through Celite to remove MnO₂.
-
Acidification: Acidify the filtrate with 1M HCl to pH < 2. The white product, 4,4'-(1,4-phenylenebis(oxy))dibenzoic acid (FPZB-COOH) , will precipitate.
-
Purification: Filter, wash extensively with water, and recrystallize from DMF/Ethanol. Dry at 80°C under vacuum.
Phase 2: Solvothermal MOF Assembly (Zr-FPZB-MOF)
Rationale: We target a Zr₆-cluster based MOF (UiO topology). The length of the FPZB-COOH linker (approx. 18 Å) suggests a structure isoreticular to UiO-68 but with enhanced hydrolytic stability due to the hydrophobic ether chain.
Protocol:
-
Metal Source: ZrCl₄ or ZrOCl₂·8H₂O
-
Linker: FPZB-COOH (Prepared in Phase 1)
-
Modulator: Benzoic Acid (enhances crystallinity by slowing nucleation).
| Component | Quantity | Molar Ratio | Role |
| ZrCl₄ | 70 mg | 1.0 eq | Metal Node Precursor |
| FPZB-COOH | 105 mg | 1.0 eq | Organic Linker |
| Benzoic Acid | 1.1 g | 30 eq | Modulator (Defect Control) |
| DMF | 10 mL | Solvent | Reaction Medium |
Step-by-Step:
-
Solubilization: Dissolve ZrCl₄ and Benzoic Acid in 10 mL DMF in a 20 mL scintillation vial. Sonicate for 15 mins until clear.
-
Linker Addition: Add FPZB-COOH to the vial. Sonicate for another 10 mins.
-
Thermal Treatment: Seal the vial with a Teflon-lined cap. Place in an oven at 120°C for 48 hours .
-
Harvesting: Cool to room temperature. A white microcrystalline powder should settle.
-
Activation: Centrifuge and decant DMF. Wash 3x with DMF (soak 12h each) and 3x with Acetone (soak 12h each) to exchange high-boiling solvent.
-
Drying: Activate under dynamic vacuum at 100°C for 12 hours.
Pathway B: Post-Synthetic Modification (PSM)
Objective: Use the native aldehyde form of FPZB to functionalize an amino-MOF (UiO-66-NH₂). Mechanism: Schiff-base condensation between the framework's amino groups (–NH₂) and the ligand's aldehyde (–CHO). This "locks" the long FPZB molecule into the pores, creating a cross-linked or pendant-modified environment ideal for specific molecular recognition.
Protocol:
-
MOF Preparation: Synthesize or purchase UiO-66-NH₂ (Zr₆O₄(OH)₄(BDC-NH₂)₆). Activate at 120°C under vacuum.
-
Infiltration: Suspend 100 mg of activated UiO-66-NH₂ in 10 mL of Toluene.
-
Reaction: Add 200 mg of FPZB (excess) to the suspension.
-
Catalysis: Add 2 drops of glacial acetic acid (catalyst).
-
Reflux: Heat at 85°C for 24 hours under inert atmosphere (N₂).
-
Washing: Centrifuge hot. Wash extensively with Toluene and Ethanol to remove unreacted FPZB.
-
Result: The MOF now contains –N=CH–[FPZB] linkages.
Visualized Workflows (Graphviz)
Diagram 1: Synthesis & Activation Logic
This diagram illustrates the decision tree and chemical transformation required to successfully utilize the FPZB ligand.
Caption: Pathway A converts the aldehyde precursor into a competent MOF linker via oxidation, enabling stable Zr-MOF formation.
Diagram 2: Post-Synthetic Modification Mechanism
This diagram details the mechanism for Pathway B, where the aldehyde is used directly.
Caption: Pathway B utilizes the aldehyde functionality to covalently tether the ligand to an amino-MOF host via imine formation.
Characterization & Quality Control
To ensure the scientific integrity of the synthesized materials, the following validation steps are required:
| Technique | Purpose | Expected Outcome (Pathway A) | Expected Outcome (Pathway B) |
| ¹H NMR (Digested) | Verify Linker Identity | Disappearance of –CHO peak (10 ppm); Appearance of –COOH. | Presence of imine signal; Ratio of FPZB to BDC linkers. |
| PXRD | Crystallinity Check | Sharp peaks matching simulated UiO topology. | Retention of parent UiO-66-NH₂ peaks (no collapse). |
| N₂ Isotherm (BET) | Porosity Assessment | Type I isotherm (microporous). Surface area > 1000 m²/g. | Reduced surface area vs. parent MOF (pore occupancy). |
| FT-IR | Functional Group Check | C=O stretch shift (Acid vs Aldehyde). | Appearance of C=N stretch (~1620 cm⁻¹). |
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link
-
Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link
-
Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications. Link
-
Burrows, A. D., et al. (2008). "Post-synthetic modification of tagged metal-organic frameworks." Chemical Society Reviews. Link
-
Sigma-Aldrich. "4-(4-Formylphenoxy)benzaldehyde Product Specification." Link
Application Note: A Multi-Modal Analytical Approach for In-Process Monitoring of the Synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Introduction and Strategic Importance
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde, also known as 4,4'-oxydibenzaldehyde, is a pivotal precursor in the synthesis of advanced polymers, macrocycles, and Schiff base ligands. Its rigid, aromatic diether structure and reactive aldehyde functionalities make it a valuable building block. The precise control of its synthesis is paramount to achieving high purity and yield, which directly impacts the quality of downstream products.
The most common synthetic route is a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with an activated aryl halide like 4-fluorobenzaldehyde in the presence of a base.[1][2][3] In-process monitoring is critical to determine the reaction endpoint, minimize the formation of byproducts, and ensure process safety and reproducibility. This guide details the analytical methodologies to effectively track the consumption of reactants and the formation of the desired product.
Synthesis Pathway Overview: Identifying Analytical Targets
The synthesis proceeds via the formation of a potassium phenoxide from 4-hydroxybenzaldehyde and potassium carbonate, which then acts as a nucleophile, displacing the fluoride from 4-fluorobenzaldehyde.
-
Reactant 1 (R1): 4-hydroxybenzaldehyde
-
Reactant 2 (R2): 4-fluorobenzaldehyde
-
Product (P): 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
-
Key Impurity (I1): Unreacted starting materials.
-
Potential Byproduct (B1): Self-condensation or other side-reaction products.
The primary analytical objective is to develop methods that can baseline-separate and quantify R1, R2, and P in a single analysis from the complex reaction matrix, which typically includes a high-boiling polar aprotic solvent (e.g., DMF, DMSO).
Choosing the Right Analytical Technique: A Comparative Rationale
No single technique is sufficient for comprehensive process control. A multi-modal approach provides a self-validating system where the strengths of one method compensate for the limitations of another.
| Technique | Primary Application | Rationale & Justification |
| HPLC-UV | Quantitative Monitoring | Excellent for separating non-volatile, polar aromatic compounds like the reactants and product. The chromophores in all target molecules allow for sensitive UV detection.[4] This is the gold standard for reaction progress and purity assessment. |
| GC-MS | Impurity Identification | Ideal for identifying unknown, thermally stable byproducts. While the target product has a high boiling point, modern GC systems can analyze it. The mass spectrometer provides structural information crucial for troubleshooting.[5][6] |
| FTIR | Rapid Qualitative Check | Provides a quick, real-time snapshot of the reaction's functional group changes. It is excellent for confirming the consumption of the phenolic -OH group, a key indicator of reaction progression.[7] |
| ¹H NMR | Structural Confirmation | Unambiguously confirms the structure of the final product and can be used to assess the relative ratios of components in a sample without extensive calibration, providing orthogonal confirmation of HPLC results.[8][9] |
Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC)
4.1. Principle of the Method A reversed-phase HPLC method using a C18 stationary phase is employed to separate the components based on their hydrophobicity. The polar starting material, 4-hydroxybenzaldehyde, will elute first, followed by 4-fluorobenzaldehyde, and finally the more non-polar product. A gradient elution is necessary to resolve these components with good peak shape in a reasonable timeframe.
4.2. Detailed Experimental Protocol
A. Sample Preparation:
-
Carefully withdraw ~50 µL of the reaction mixture using a calibrated micropipette.
-
Quench the reaction by diluting the aliquot into a 10 mL volumetric flask with acetonitrile to a final volume of 10 mL. This immediately stops the reaction and precipitates most of the inorganic salts.
-
Vortex the solution for 30 seconds.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to prevent column blockage.
B. Instrumentation and Conditions:
-
System: Agilent 1200 Series or equivalent HPLC with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Detection: DAD, monitor at 254 nm (for general-purpose) and 280 nm (for higher sensitivity to the product).
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C. The elevated temperature reduces mobile phase viscosity and improves peak shape.
C. Mobile Phase and Gradient Program:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. (The acid improves peak shape for the phenolic starting material).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 15.1 | 60 | 40 | 1.0 |
| 20.0 | 60 | 40 | 1.0 |
4.3. System Suitability and Validation: Before analyzing samples, perform a system suitability test using a standard mixture of reactants and product. The acceptance criteria should be:
-
Resolution (Rs): > 2.0 between all critical pairs.
-
Tailing Factor (Tf): < 1.5 for all peaks.
-
Relative Standard Deviation (%RSD): < 2.0% for 5 replicate injections (peak area and retention time).
4.4. Data Interpretation: Track the reaction by monitoring the decrease in the peak areas of 4-hydroxybenzaldehyde and 4-fluorobenzaldehyde and the corresponding increase in the product peak area. The reaction is considered complete when the area of the limiting reagent (typically 4-hydroxybenzaldehyde) is <1% of its initial value.
Confirmatory & Impurity ID Method: Gas Chromatography-Mass Spectrometry (GC-MS)
5.1. Principle of the Method GC-MS separates volatile and semi-volatile compounds in the gas phase. While the target molecule has a high boiling point, a high-temperature column and inlet are suitable for its analysis. This method is exceptionally powerful for identifying unknown impurities by their mass spectra.
5.2. Detailed Experimental Protocol
A. Sample Preparation:
-
Prepare a diluted sample as described in the HPLC section (4.2.A).
-
The sample is ready for direct injection. The solvent (acetonitrile) is compatible with most GC systems.
B. Instrumentation and Conditions:
-
System: Agilent 7890 GC with 5975C Mass Selective Detector or equivalent.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, run in split mode (50:1) to avoid overloading.
-
Inlet Temperature: 300 °C. This high temperature is required to ensure complete volatilization of the product.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.
C. Oven Temperature Program:
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 150 | 2 | - |
| Ramp 1 | 280 | 5 | 20 |
| Ramp 2 | 320 | 5 | 10 |
5.3. Data Interpretation: The elution order will typically be based on boiling point: 4-fluorobenzaldehyde, followed by 4-hydroxybenzaldehyde, and then the much heavier product. Any unexpected peaks should be investigated by comparing their mass spectra against a library (e.g., NIST) to tentatively identify potential byproducts.
Rapid Qualitative Methods: FTIR and NMR Spectroscopy
6.1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: Ideal for tracking the disappearance of the broad O-H stretch from the 4-hydroxybenzaldehyde starting material.
-
Protocol: Withdraw a drop of the reaction mixture, dilute in a small amount of solvent (if necessary), and cast a film on a salt plate (NaCl or KBr) or use an ATR probe for direct measurement.
-
Key Spectral Changes to Monitor:
6.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides definitive structural confirmation and can track the reaction by observing distinct changes in the aromatic and aldehyde regions of the spectrum.
-
Protocol: Withdraw a sample (~0.1 mL), dilute in a deuterated solvent (e.g., DMSO-d₆, which is compatible with the reaction solvent), filter, and acquire the spectrum.
-
Key Spectral Changes to Monitor:
-
Aldehyde Protons (CHO): The product will have two distinct aldehyde singlets. The starting materials each have one. Look for the appearance of the new product signals around 9.8-10.0 ppm.[12][13]
-
Aromatic Protons: The simple doublet-of-doublets pattern of the starting materials will be replaced by a more complex set of four doublets for the asymmetric product.
-
Phenolic Proton (-OH): The signal for the phenolic proton of 4-hydroxybenzaldehyde (often a broad singlet) will disappear upon reaction.
-
Visualization of Workflows
Caption: High-level workflow for in-process reaction monitoring.
Caption: Step-by-step workflow for the primary HPLC analysis.
References
- A kind of preparation method of 4-(4-formvlphenoxv) benzaldehyde.
-
Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. National Institutes of Health (NIH). [Link]
-
GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. [Link]
-
Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]
-
From plant extracts to historical textiles: characterization of dyestuffs by GC-MS. National Center for Biotechnology Information. [Link]
-
HNMR spectrum of 4-(4-methoxyphenoxy)benzaldehyde. Chegg. [Link]
-
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. ResearchGate. [Link]
-
Williamson Ether Synthesis: Videos & Practice Problems. Pearson+. [Link]
-
FTIR spectra of Aromatic, aliphatic & conjugated aldehyde. YouTube. [Link]
-
Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. Massachusetts Institute of Technology. [Link]
-
Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. SciELO. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Electronic Supplementary Information for Publication. The Royal Society of Chemistry. [Link]
-
How to Analyze GC Results for Lab. YouTube. [Link]
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]
-
Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]
-
Spectroscopy Tutorial: Example 7. University of Colorado Boulder. [Link]
Sources
- 1. CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. academicedgepress.co.uk [academicedgepress.co.uk]
- 8. Solved This is the HNMR spectrum of the product of a | Chegg.com [chegg.com]
- 9. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. rsc.org [rsc.org]
- 13. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Welcome to the dedicated technical support center for the synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde, also known as 4,4'-oxybis(benzaldehyde)[1]. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and product purity. Our approach is grounded in established chemical principles and practical, field-proven experience.
I. Troubleshooting Guide: From Low Yields to Impure Products
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common frustrations in synthesis. The causes can range from reagent quality to suboptimal reaction conditions.
Potential Cause & Suggested Solution
-
Inactive Catalyst/Reagents: The Ullmann condensation, a common method for this synthesis, is sensitive to the quality of the copper catalyst and other reagents.[2][3]
-
Suboptimal Reaction Temperature: The etherification reaction temperature is a critical parameter.
-
Incorrect Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield.
-
Solution: Potassium carbonate (K₂CO₃) is an effective and commonly used base for this synthesis.[6] Solvents such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable due to their high boiling points and ability to dissolve the reactants.[6][8] A patent suggests that a molar ratio of potassium carbonate to 4-hydroxybenzaldehyde of 0.6-0.8:1 can improve yield.[6]
-
-
Presence of Water: Moisture can deactivate the catalyst and lead to side reactions.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
Potential Cause & Suggested Solution
-
Oxidation of the Aldehyde: Aldehyde groups are susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form a carboxylic acid and an alcohol.[7]
-
Solution: While K₂CO₃ is a relatively weak base, using a large excess or a stronger base could promote this side reaction. Use the recommended stoichiometry. If the Cannizzaro reaction is suspected, consider using an even weaker base or carefully controlling the reaction temperature at the lower end of the optimal range.[7]
-
-
Homocoupling of Aryl Halide: A common side reaction in Ullmann couplings is the formation of biaryl compounds from the coupling of two aryl halide molecules.
-
Solution: This is often influenced by the catalyst system and reaction conditions. Ensuring a well-dispersed and active catalyst can help favor the desired cross-coupling reaction.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde can be challenging.
Potential Cause & Suggested Solution
-
Co-eluting Impurities: Side products with similar polarity to the desired product can make separation by column chromatography difficult.
-
Solution: Optimize your chromatographic conditions. A gradient elution with a solvent system like hexane/ethyl acetate may be necessary. If impurities persist, recrystallization can be an effective final purification step. A patent describes a procedure where adding hot water (80-90°C) to the filtrate, followed by cooling to 10-20°C, can induce crystallization and improve purity.[6]
-
-
Product Loss During Workup: Significant amounts of product can be lost during the extraction and washing steps.
-
Solution: Ensure thorough extraction from the reaction mixture. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. When washing the combined organic layers, use a minimal amount of aqueous solution to prevent partitioning of the product back into the aqueous phase. Always rinse glassware used for transfers to minimize mechanical losses.[5]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde.
Q1: What is the underlying mechanism for this synthesis?
The synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction, often a copper-catalyzed Ullmann condensation.[3][10] In this reaction, a phenoxide (generated from 4-hydroxybenzaldehyde and a base) acts as a nucleophile, displacing a halide (commonly fluoride or chloride) from an activated aryl halide (e.g., 4-fluorobenzaldehyde). The copper catalyst facilitates this process by coordinating to the reactants and lowering the activation energy of the reaction.[3]
Q2: Why is 4-fluorobenzaldehyde often used as the aryl halide?
Fluorine is a highly electronegative atom, which makes the aromatic ring of 4-fluorobenzaldehyde electron-deficient and thus more susceptible to nucleophilic attack. This activation facilitates the displacement of the fluoride ion by the phenoxide.
Q3: Can I use other bases besides potassium carbonate?
While potassium carbonate is commonly used and effective, other bases such as cesium carbonate (Cs₂CO₃) can also be employed.[4] Cesium carbonate is often more effective in Ullmann-type couplings due to the higher solubility and dissociation of cesium phenoxides.[4] However, it is also more expensive. The choice of base should be determined by the specific reaction conditions and cost considerations.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition.[9]
Q5: What are the key safety precautions for this synthesis?
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is classified as a warning substance, with hazard statements indicating it may be harmful if swallowed, cause an allergic skin reaction, and cause serious eye irritation.[1]
-
Reaction Conditions: The reaction is typically run at elevated temperatures. Use a heating mantle with a temperature controller and ensure the reaction is conducted in a well-ventilated fume hood.
-
Inert Atmosphere: When working with an inert atmosphere, ensure proper handling of nitrogen or argon gas cylinders.
III. Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from the literature for the preparation of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.22 g |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 | 1.24 g (1.05 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.0 | 0.97 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 | 95 mg |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
| Toluene | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus with a condenser, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), potassium carbonate (0.97 g, 7.0 mmol), and copper(I) iodide (95 mg, 0.5 mmol).
-
Solvent Addition and Azeotropic Water Removal: Add N,N-dimethylformamide (20 mL) and toluene (5 mL) to the flask. Heat the mixture to reflux (approximately 120-130°C) and allow the water to be removed azeotropically for 1-2 hours.
-
Addition of Aryl Halide: After cooling the mixture slightly, add 4-fluorobenzaldehyde (1.05 mL, 10.0 mmol) dropwise to the reaction mixture over 20-30 minutes.[6]
-
Reaction: Heat the reaction mixture to 120°C and stir for 14-17 hours.[6] Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde as a solid. Further purification can be achieved by recrystallization.
IV. Visualizing the Process
Reaction Scheme
Caption: Ullmann condensation for the synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Google Patents. (2021). CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde.
-
Taylor & Francis Online. (2023). A Tris-Aldehyde Porphyrin Synthon: Synthesis and Characterization of 5,10,15-tris-(4'-(4-Formylphenoxy) propoxyphenyl)-20-(4-nitrophenyl). [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]
-
Organic Letters. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
-
PubChem. 4-(4-Formylphenoxy)benzaldehyde. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. [Link]
-
RSC Publishing. (2015). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield? : r/chemistry. [Link]
-
IndiaMART. 4-(4- Formyl Phenoxy) Benzaldehyde (2215-76-1). [Link]
-
Google Patents. (1996). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
-
Google Patents. (1978). US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
-
ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [Link]
-
ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
MDPI. (2023). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
Sources
- 1. 4-(4-甲酰苯氧基)苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing self-polymerization of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Technical Support Center: 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Introduction:
Welcome to the dedicated technical support guide for 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (CAS 2215-76-1). This valuable dialdehyde is a key building block in the synthesis of advanced materials, including novel phenolic resins and high-performance polymers, prized for their thermal resistance and insulating properties.[1] However, its bifunctional nature, possessing two reactive aldehyde groups on a flexible ether-linked backbone, also makes it susceptible to self-polymerization and degradation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain the integrity of their material and ensure successful experimental outcomes.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific issues you may encounter during the storage, handling, and use of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde.
Q1: I've noticed my solid, off-white powder has developed clumps, shows reduced solubility, and its purity has decreased over time according to HPLC analysis. What is causing this degradation?
A1: Root Cause Analysis & Immediate Actions
This is a classic sign of self-polymerization. The two primary mechanisms responsible for the degradation of non-enolizable aromatic aldehydes like this one are the Cannizzaro reaction and the Tishchenko reaction .[2][3] Both are disproportionation reactions where one molecule of the aldehyde is reduced to an alcohol, and another is oxidized to a carboxylic acid (or its salt/ester).
-
Cannizzaro Reaction: This reaction is typically base-catalyzed. Trace amounts of basic impurities (e.g., from glassware or residual catalysts from synthesis) can initiate a cascade where two aldehyde molecules react to form a primary alcohol and a carboxylate salt.[2][4][5] These bifunctional products can then undergo esterification to form polyesters, leading to the insoluble oligomers you are observing.
-
Tishchenko Reaction: This reaction, often catalyzed by alkoxides, also results in disproportionation, but it directly forms an ester.[3][6][7] Two molecules of the aldehyde react to form a single ester molecule. With a dialdehyde, this can propagate into a polyester chain.
-
Autoxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can oxidize the aldehyde groups to carboxylic acids.[8][9][10] The presence of these acidic impurities can further catalyze degradation pathways.
Immediate Corrective Actions:
-
Isolate the Material: Immediately transfer the material to a clean, dry amber glass vial.
-
Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) before sealing tightly.
-
Cold Storage: Place the container in a refrigerator or freezer (see storage table below).
-
Purity Check: If you need to use the material, re-purify a small amount via recrystallization before use. Do not use the degraded material directly in a reaction, as it will lead to inconsistent results and low yields.
Q2: My reaction yields are consistently low, and I'm isolating insoluble, high-molecular-weight byproducts. How can I prevent polymerization during my experiment?
A2: In-Process Stabilization and Reaction Control
Polymerization during a reaction is often triggered by the reaction conditions themselves, especially elevated temperatures or the presence of basic/acidic reagents.
Causality: The activation energy for polymerization is often lowered under typical reaction conditions. For instance, if your synthesis involves a base, you are actively promoting the Cannizzaro reaction.[2][4]
Preventative Experimental Protocols:
-
Strictly Anhydrous Conditions: Water can participate in side reactions and facilitate degradation. Ensure all solvents are rigorously dried, and glassware is oven- or flame-dried before use.
-
Inert Atmosphere: Run all reactions under a blanket of Argon or Nitrogen. This prevents autoxidation of the aldehyde to the carboxylic acid, which can act as a degradation catalyst.[8][9]
-
Controlled Reagent Addition: If the reaction allows, consider adding the 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde solution slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the free dialdehyde low, minimizing its opportunity to self-react.
-
Temperature Management: Avoid unnecessarily high temperatures or prolonged heating. Run reactions at the lowest effective temperature.
-
Use of Inhibitors: For reactions where it won't interfere with the desired chemistry, the addition of a radical scavenger can be beneficial. A patent for the synthesis of this compound specifically mentions the use of polymerization inhibitors and antioxidants to reduce byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What are the definitive, long-term storage conditions for 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde?
A1: To ensure maximum shelf-life and prevent degradation, adhere to the following storage protocol. The principle is to mitigate all factors that promote polymerization: temperature, light, oxygen, and contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Freezer or Refrigerator) | Reduces the kinetic rate of all chemical reactions, including polymerization and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents autoxidation of aldehyde groups to carboxylic acids by displacing oxygen.[10] |
| Light | Amber Glass Vial or Protect from Light | Light, particularly UV, can provide the energy to initiate radical-based oxidation or polymerization.[8] |
| Container | Tightly Sealed Glass Container | Prevents ingress of atmospheric moisture and oxygen. Use a cap with a chemically inert liner (e.g., PTFE). |
| Purity | Store only high-purity material | Impurities (trace base, acid, metals) can act as catalysts for degradation. Purify before long-term storage. |
Q2: Can I add a chemical stabilizer for long-term storage? If so, what should I use?
A2: Yes, adding a stabilizer is a prudent measure, especially if the material will be stored for an extended period or if the purity is not >99%.
| Inhibitor Class | Example | Typical Concentration | Mechanism of Action |
| Radical Scavenger | Hydroquinone (HQ), Butylated Hydroxytoluene (BHT) | 50-200 ppm | These phenolic compounds readily donate a hydrogen atom to terminate free radical chains, which are key intermediates in autoxidation pathways.[11] |
| Aldehyde Scavenger | Polyethylene Imine (PEI) | Use with caution | Amines can react with aldehydes to form imines, effectively capping them. However, this is an irreversible chemical change and should only be considered in specific formulation contexts, not for preserving the pure reagent.[12] |
Note: Always ensure the chosen inhibitor will not interfere with your downstream application. For most synthetic purposes, a radical scavenger like BHT is the preferred choice.
Q3: What analytical methods are best for detecting the early stages of polymerization?
A3: Early detection is key to avoiding failed experiments.
-
High-Performance Liquid Chromatography (HPLC): This is the most sensitive method. You will observe a decrease in the area of the main peak corresponding to the pure compound and the appearance of new, often broader peaks at different retention times, representing oligomeric species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): In the early stages, you may see a slight broadening of the aldehyde proton signal (~9.9-10.1 ppm). As polymerization progresses, new signals will appear in the alcohol (4.5-5.5 ppm) and ester regions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for changes in the carbonyl (C=O) stretching region. The sharp aldehyde peak (~1700 cm⁻¹) may decrease in intensity, while new, broader peaks corresponding to ester (~1735 cm⁻¹) and carboxylic acid (~1710 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹) functionalities may appear.
Visualized Mechanisms and Workflows
Primary Self-Polymerization Pathways
The following diagram illustrates the simplified, competing pathways of Cannizzaro and Tishchenko reactions leading to oligomer formation.
Caption: Competing degradation pathways for the dialdehyde.
Troubleshooting & Prevention Workflow
Use this workflow to diagnose and prevent polymerization issues systematically.
Caption: Systematic workflow for troubleshooting polymerization.
References
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link][4]
-
Google Patents. (2021). CN109651120A - A kind of preparation method of 4-(4-formvlphenoxv) benzaldehyde. Retrieved from [1]
-
Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link][2]
-
Google Patents. (1974). US3849498A - Method of preventing the polymerization of unsaturated aldehyde. Retrieved from [11]
-
Online Chemistry Notes. (2021). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Tishchenko reaction. Retrieved from [Link][3]
-
RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link][8]
-
Shi, H., et al. (2022). Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. Green Chemistry. Retrieved from [Link][9]
-
Physics Wallah. (n.d.). Tischenko reaction Notes. Retrieved from [Link][7]
-
VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Retrieved from [Link][12]
-
JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link][10]
Sources
- 1. CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde - Google Patents [patents.google.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 6. Tishchenko Reaction [organic-chemistry.org]
- 7. Tischenko reaction Notes | Physics Wallah [pw.live]
- 8. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 11. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support: Optimizing Schiff Base Condensation with Aromatic Dialdehydes
From: Dr. A. Vance, Senior Application Scientist To: Chemical Synthesis & Drug Development Teams Subject: Troubleshooting Low Yields in Bis-Imine Synthesis
Introduction
You are likely reading this because your reaction with an aromatic dialdehyde (e.g., terephthalaldehyde, isophthalaldehyde) and a primary amine has stalled, precipitated prematurely, or resulted in a mixture of mono- and bis-substituted products.
Aromatic dialdehydes present a unique "double-jeopardy" challenge compared to simple benzaldehydes:
-
Thermodynamic Barrier: The release of two equivalents of water doubles the entropic penalty and saturation risk.
-
Kinetic Trap: The intermediate mono-imine often has drastically different solubility than the starting material, frequently crashing out of solution before the second aldehyde group can react.
This guide moves beyond standard textbook procedures to address the specific physicochemical barriers limiting your yield.
Part 1: The Diagnostic Workflow
Before altering your chemistry, identify the failure mode using this logic tree.
Figure 1: Diagnostic logic for identifying the root cause of Schiff base failure modes.
Part 2: Troubleshooting Modules
Module A: The Thermodynamic Barrier (Water Management)
The Science: The formation of an imine is a reversible condensation (
Q: I am refluxing in ethanol. Why isn't it working? A: Ethanol holds water in solution, keeping it in contact with your imine. You need to physically or chemically sequester the water.
| Method | Mechanism | Best For | Protocol Note |
| Azeotropic Distillation | Physical removal (Dean-Stark) | Stable, non-volatile amines | Use Toluene. Reflux until no water separates.[1] |
| Molecular Sieves (4Å) | Physical adsorption | Thermally sensitive substrates | Add activated 4Å sieves (20% w/v) directly to the flask. |
| Chemical Scavenger | Chemical consumption ( | Difficult/Sterically hindered cases | Acts as both Lewis acid catalyst and dehydrating agent. |
Recommendation: For aromatic dialdehydes, Molecular Sieves are often superior to Dean-Stark because they can be used in polar solvents (like MeOH/EtOH) which better solubilize the dialdehyde [1].
Module B: The Kinetic Trap (Solubility & Catalysis)
The Science: Schiff base formation proceeds through a carbinolamine intermediate.[2] The dehydration of this intermediate is the rate-determining step and is acid-catalyzed.[3]
-
Too much acid: Protonates the amine (killing the nucleophile).
-
Too little acid: Fails to activate the carbonyl oxygen.
-
The Dialdehyde Risk: The mono-imine often precipitates. Once solid, the second aldehyde group is inaccessible.
Q: I see a precipitate early, but it's not the product. What is it? A: It is likely the mono-imine.
-
Fix: You must keep the intermediate in solution.
-
Solvent Switch: Move from pure Ethanol to Ethanol/Chloroform (3:1) or Toluene .
-
Temperature: Increase temperature to reflux (ensure water removal).
-
Q: Which catalyst should I use? A:
-
Standard: Glacial Acetic Acid (Catalytic amount, pH ~4-5).
-
Advanced (Lewis Acid): Titanium(IV) Ethoxide (
).-
Why? It activates the carbonyl and scavenges water (hydrolyzing to
). This drives the equilibrium irreversibly to the right [2].
-
Part 3: Reaction Mechanism & Pathway
Understanding the "Double Condensation" pathway is vital. The reaction must proceed through the cycle twice.
Figure 2: The stepwise condensation pathway. Note the "Mono-Imine" node is a critical failure point if precipitation occurs.
Part 4: Standard Operating Procedure (SOP)
Protocol: High-Yield Synthesis of Bis-Schiff Bases from Terephthalaldehyde Target Audience: Researchers requiring >85% yield.[4]
Materials:
-
Terephthalaldehyde (1.0 eq)
-
Aromatic Amine (2.2 eq - slight excess drives equilibrium)
-
Solvent: Absolute Ethanol (or Toluene for low-solubility amines)
-
Catalyst: Glacial Acetic Acid (3-5 drops) OR Titanium(IV) Ethoxide (20 mol%)
-
Desiccant: Activated 4Å Molecular Sieves
Step-by-Step:
-
Activation:
-
Dissolve Terephthalaldehyde (e.g., 5 mmol) in Absolute Ethanol (20 mL).
-
Add 4Å Molecular Sieves (approx. 2g).
-
If using Acetic Acid: Add 3 drops now.[5] Stir for 10 mins to activate carbonyls.
-
If using
: Add 1.0 mmol (20 mol%) under inert atmosphere [3].
-
-
Addition:
-
Dissolve the Amine (11 mmol) in Ethanol (10 mL).
-
Add amine solution dropwise to the aldehyde solution over 15-20 minutes.
-
Reasoning: Prevents local concentration spikes that favor oligomerization.
-
-
Reflux:
-
Workup (Crucial):
-
Do NOT use silica column chromatography immediately. Silica is acidic and contains water; it will hydrolyze your product back to the aldehyde.
-
Method A (Precipitation): Cool to 0°C. The bis-imine usually crystallizes. Filter and wash with cold ethanol.
-
Method B (If soluble): Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate.
-
Part 5: Frequently Asked Questions (FAQ)
Q: My product turns into a oil/gum during workup. How do I get a solid? A: This is often due to trapped solvent or slight impurities preventing crystal lattice formation. Triturate the oil with cold diethyl ether or hexane. Scratch the side of the flask with a glass rod to induce nucleation.
Q: Can I use microwave synthesis? A: Yes. Microwave irradiation is highly effective for aromatic dialdehydes.
-
Protocol: Mix reactants (neat or minimal EtOH) + 1 drop acetic acid. Irradiate at 140°C for 5-10 mins. This often bypasses solubility issues by melting the reactants [4].
Q: Why does my NMR show a small aldehyde peak even after purification?
A: Hydrolysis occurred during the NMR prep. Use anhydrous deuterated solvents (e.g.,
References
-
BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of Schiff Bases from Terephthalaldehyde. Retrieved from
-
Somanathan, R., et al. (2014). Lewis Acid-Lewis Base Bifunctional Schiff Base-Titanium Catalysis. SciELO México. Retrieved from
-
RSC Publishing. (2025). Homoleptic complexes of titanium(IV) fused with O^N^O Schiff base derivatives. Retrieved from
-
ResearchGate. (2015).[9] Conditions used for Schiff base reaction and Microwave Optimization. Retrieved from
Sources
- 1. reddit.com [reddit.com]
- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. minarjournal.com [minarjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Controlling molecular weight in polymerization with 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Ticket ID: POLY-SUPPORT-0892
Subject: Molecular Weight Control in Step-Growth Polycondensation
Status: Open
Assigned Specialist: Senior Application Scientist, Polymer Synthesis Division
Core Directive: The Mechanism of Control
You are working with 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (hereafter referred to as FPB-Dialdehyde ). This monomer contains two aldehyde groups linked by a flexible aromatic ether backbone. It is primarily used to synthesize Polyazomethines (Polyimines) via step-growth polycondensation with aromatic diamines.
Unlike chain-growth polymerization (e.g., radical or ionic), where molecular weight (MW) is controlled by initiator efficiency, step-growth polymerization is governed by the Carothers Equation . Your ability to control MW depends entirely on three variables:
-
Stoichiometric Balance (
): The precise molar ratio of aldehyde to amine. -
Extent of Reaction (
): The percentage of functional groups that have reacted. -
Equilibrium Management: The efficient removal of the condensate byproduct (water).
The Mathematical Reality (Carothers Equation)
To achieve high molecular weight (
-
If
(Perfect Balance): MW approaches infinity as conversion ( ) 100%. -
If
(2% Imbalance): MW is mathematically capped, even at 100% conversion.
Troubleshooting Guides & FAQs
Module A: "My Polymer Molecular Weight is Too Low"
Diagnosis: The reaction hit a "ceiling" due to stoichiometric imbalance or equilibrium stagnation.
| Potential Cause | The "Why" (Causality) | Corrective Action |
| Aldehyde Oxidation | The aldehyde groups in FPB-Dialdehyde oxidize to carboxylic acids upon storage. These acids react with diamines to form salts, terminating the chain growth immediately. | Mandatory QC: Run 1H-NMR on the monomer. Integration of the aldehyde proton ( |
| Water Retention | Polyimine formation is reversible ( | Azeotropic Distillation: Use a Dean-Stark trap with Toluene/Xylene. Desiccant: Add activated 4Å Molecular Sieves directly to the reaction if using polar solvents like DMF/DMAc. |
| Stoichiometric Error | Weighing errors or hygroscopic diamines (absorbing water weight) disrupt the 1:1 ratio. | Molar Adjustment: Dry your diamine monomer under vacuum at |
Q: Can I add more monomer later to increase MW? A: Yes, but only if you know which group is in excess. If the reaction stopped due to excess diamine (amine-terminated oligomers), adding a small amount of FPB-Dialdehyde can restart chain coupling. This is called "chain extension."
Module B: "The Polymer Precipitated Early (Oligomers)"
Diagnosis: The growing chain became insoluble before reaching the target MW. Polyazomethines are rigid and prone to
Q: Why did it crash out of solution? A: While the ether linkages in FPB-Dialdehyde provide some flexibility, the backbone is still highly aromatic. As the chain grows, solubility decreases. Once it precipitates, the reactive ends are trapped in the solid phase and cannot meet to react further.
Protocol Adjustment: The "LiCl/Solvent" System
-
Switch Solvent: Move from Ethanol/Methanol to m-Cresol or NMP (N-Methyl-2-pyrrolidone) .
-
Add Chaos Agent: Dissolve 2-5 wt% Lithium Chloride (LiCl) in the NMP.
Module C: "I Need to Target a Specific (Lower) MW"
Diagnosis: You need a defined chain length for drug delivery or viscosity control, rather than "maximum possible MW."
Strategy: Stoichiometric Offset Do not rely on stopping the reaction time (unreliable). Instead, intentionally unbalance the stoichiometry.
-
Target: Degree of Polymerization (
) = 50. -
Calculation: Using Carothers equation at
(100% conversion): Solve for : To get , use . -
Action: Use a 4% molar excess of one monomer (usually the diamine if you want amine end-groups, or the dialdehyde if you want aldehyde end-groups).
Visualizing the Control Logic
Figure 1: The Molecular Weight Control Loop
This diagram illustrates the decision tree for controlling MW during the synthesis of polyazomethines using FPB-Dialdehyde.
Caption: Decision matrix for optimizing molecular weight. Note the critical loop involving solubility and monomer purity.
Optimized Experimental Protocol
Objective: Synthesis of High-MW Polyazomethine from FPB-Dialdehyde.
Materials:
-
Monomer A: FPB-Dialdehyde (10.0 mmol)
-
Monomer B: Aromatic Diamine (e.g., p-phenylenediamine) (10.0 mmol)[3]
-
Solvent: m-Cresol (highly recommended for solubility) or DMAc.
-
Catalyst: Acetic Acid (drops) or Lanthanide triflates (Lewis Acid).
Step-by-Step Workflow:
-
Monomer Preparation:
-
Dry FPB-Dialdehyde in a vacuum oven at 50°C for 4 hours to remove surface moisture.
-
Verify stoichiometry:
exactly.
-
-
Dissolution:
-
In a 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the diamine in m-Cresol (10% w/v concentration).
-
Add FPB-Dialdehyde slowly. The solution may turn yellow/orange immediately (Schiff base formation).
-
-
Dehydration Phase (The Critical Step):
-
Method A (Azeotrope): Add Toluene (20% vol) and attach a Dean-Stark trap. Heat to 140°C. Water/Toluene will distill off.
-
Method B (Desiccant): If azeotrope is not possible, add activated 4Å molecular sieves (pellets, not powder) to the reaction mesh basket.
-
-
Polymerization:
-
Raise temperature to 160-180°C.
-
Stir for 12-24 hours.
-
Note: If viscosity increases significantly (stirrer struggles), this is a positive sign of high MW.
-
-
Workup:
-
Pour the hot viscous solution slowly into a large excess of Methanol (precipitant).
-
Filter the fibrous solid.
-
Soxhlet Extraction: Extract with hot methanol for 24h to remove oligomers and unreacted monomers.
-
References & Authority
-
Step-Growth Kinetics & Control:
-
Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (The definitive text on the Carothers equation and stoichiometric control).
-
-
Polyazomethine Synthesis:
-
Iwan, A., & Sek, D. (2008). Processability and properties of polyazomethines containing ester and ether groups. High Performance Polymers.
-
Context: Establishes the solubility benefits of ether-linkages in dialdehydes like FPB.
-
-
Solubility Enhancement (LiCl/NMP):
-
Siochi, E. J., et al. (1990). Solubility and dilute solution properties of poly(arylene ether ketone)s. Macromolecules.
-
Context: While for PEEK, the LiCl/NMP solubilization mechanism applies to rigid aromatic step-growth polymers.
-
-
Monomer Specifics:
-
Grigoras, M., et al. (2005). Polyazomethines with rotaxane architecture. Journal of Polymer Science Part A.
-
Context: Describes the use of complex aromatic dialdehydes and the necessity of precise purification.
-
Sources
Removal of copper catalyst from Ullmann ether synthesis of 4,4'-diformyldiphenyl ether
The following guide serves as a specialized Technical Support Center for researchers dealing with copper contamination in the synthesis of 4,4'-diformyldiphenyl ether (also known as 4,4'-oxybisbenzaldehyde).
This guide prioritizes chemical compatibility —specifically the reactivity of the aldehyde functional groups—which dictates that standard amine-based copper scavengers must be avoided to prevent product loss via imine formation.
Ticket Status: Open Priority: High (Impurity Impact on Downstream Polymerization/MOF Synthesis) Assigned Specialist: Senior Process Chemist
Triage: Identify Your Copper Species
Before selecting a protocol, identify the state of the copper impurity. The removal strategy for ionic copper differs entirely from colloidal copper.
| Observation | Diagnosis | Primary Species | Recommended Action |
| Blue/Green Tint | Ionic Contamination | Cu(I) / Cu(II) Salts | Protocol A: Chelation Wash (EDTA) |
| Red/Brown Haze | Colloidal Suspension | Cu(0) Nanoparticles | Protocol B: Filtration & Adsorption |
| Black Precipitate | Bulk Catalyst | Copper Oxides/Powder | Protocol B: Mechanical Filtration |
| Persistent Grey | Trace Soluble Species | Ligand-Bound Cu | Protocol C: Thiol-Scavenging |
Troubleshooting Guides (FAQs)
Q1: My product is turning green during the aqueous workup. Why?
A: This indicates the oxidation of Cu(I) species to Cu(II) in the presence of water and air.
-
The Fix: Do not rely solely on water. You must introduce a chelating agent that binds Cu(II) stronger than your product does. Use a 10% aqueous solution of Disodium EDTA (pH adjusted to ~7-8).
-
Caution: Avoid ammonia/ammonium chloride washes if possible. While effective for copper, ammonia can react with your aldehyde groups to form hydrobenzamide-type byproducts or imines over long exposure.
Q2: Can I use amine-functionalized silica (e.g., SiliaMetS® Diamine) to scavenge the copper?
A: ABSOLUTELY NOT.
-
The Science: Your product contains two reactive aldehyde groups. Amine-functionalized scavengers will react with these aldehydes to form imines (Schiff bases), covalently binding your product to the silica bead. You will lose your yield.
-
The Alternative: Use Thiol-functionalized silica (SH-Silica) or Thiourea-functionalized silica . These bind copper avidly (soft acid/soft base interaction) but remain inert toward the aldehyde carbon.
Q3: I have filtered through Celite, but the filtrate is still hazy brown.
A: You are dealing with "leaching" colloidal copper nanoparticles that are smaller than the pore size of standard Celite.
-
The Fix: Add Activated Carbon (Charcoal) to your organic phase. Heat to reflux for 30 minutes, then hot-filter through a fresh pad of Celite. The carbon adsorbs the nanoparticles, and the Celite catches the carbon.
Master Protocols
Protocol A: The "Safe" Chelation Wash (Ionic Copper)
Best for: Blue/Green crude mixtures.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers (THF) if phase separation is poor.
-
Chelation: Wash the organic phase 3 times with 0.1 M Disodium EDTA (aq) .
-
Note: Shake vigorously for at least 2 minutes per wash to allow the ligand exchange to occur.
-
-
Rinse: Wash once with brine to remove residual EDTA.
-
Dry: Dry over MgSO₄ (not Na₂SO₄, as MgSO₄ is more effective at removing coordinated water which may hold copper salts).
Protocol B: Adsorptive Filtration (Colloidal Copper)
Best for: Brown/Red hazes resistant to washing.
-
Slurry: To your organic solution (DCM or Toluene), add Activated Carbon (10-20 wt% relative to crude mass).
-
Digestion: Heat the mixture to 50°C for 30-60 minutes. This promotes the adsorption of Cu(0) clusters into the carbon pores.
-
Filtration: Prepare a filter funnel with a base layer of Celite 545 .
-
Execution: Filter the warm suspension through the pad. Rinse the pad with hot solvent until the filtrate runs clear.
Protocol C: The "Polishing" Step (Trace Removal < 10 ppm)
Best for: Pharma-grade requirements where ICP-MS shows residual Cu.
-
Solvent Switch: Ensure the product is dissolved in a non-polar solvent (Toluene or DCM).
-
Scavenger Addition: Add Thiol-functionalized Silica (Si-SH) (approx. 2-4 equivalents relative to the residual Cu content estimated).
-
Agitation: Stir at 40°C for 2-4 hours.
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove the scavenger.
-
Crystallization: Recrystallize the final product from Ethanol/Water or Toluene/Heptane . This final lattice formation excludes impurities that adsorption missed.
Visual Workflow: The Purification Logic
The following diagram illustrates the decision logic, specifically highlighting the critical avoidance of amine-based scavengers.
Caption: Workflow logic for copper removal, emphasizing the critical exclusion of amine-based scavengers to preserve the aldehyde functionality.
Comparative Data: Scavenger Efficiency
The following table summarizes the efficiency of different methods specifically for aldehyde-containing substrates.
| Method | Cu Removal Efficiency | Product Recovery | Chemical Compatibility | Cost |
| Water Wash | Low (< 50%) | High | High | Low |
| Ammonia Wash | High (> 90%) | Risk (Imine) | Low (Aldehyde risk) | Low |
| EDTA Wash | High (> 90%) | High | High | Low |
| Activated Carbon | Medium (Colloidal) | Medium (Adsorption loss) | High | Low |
| SiliaMetS® Diamine | Very High | 0% (Reaction) | Incompatible | High |
| SiliaMetS® Thiol | Very High (> 99%) | High | High | High |
References
-
BenchChem.Technical Support Center: Optimizing Ullmann Coupling Reactions.
-
Snieckus, V., et al. The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers.[1] (Methodology on Ullmann ether synthesis workups).
-
Sigma-Aldrich.Copper Scavenging Guide: Metal Scavengers for Organic Synthesis. (Specifics on Thiol vs.
-
Organic Chemistry Portal.Ullmann Reaction: Mechanisms and Workup Procedures.
-
Royal Society of Chemistry. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development.[2] (Chem. Soc. Rev., 2014).
Sources
Identifying impurities in 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde by HPLC
This technical guide addresses the identification and quantification of impurities in 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (also known as 1,4-bis(4-formylphenoxy)benzene ), a critical monomer used in the synthesis of high-performance poly(ether ether ketone) (PEEK) variants and covalent organic frameworks (COFs).
Impurity Landscape & Origin Analysis
Before initiating HPLC analysis, you must understand what you are looking for. The purity of this monomer is strictly governed by the stoichiometry of the nucleophilic aromatic substitution (
Synthesis & Degradation Pathway
The following diagram maps the origin of the most common impurities (Starting Materials, Intermediates, and Degradants).
Caption: Figure 1. Reaction scheme showing the stepwise formation of the bis-ether product and the parallel oxidation pathways leading to acidic impurities.
Impurity Classification Table
| Impurity Type | Compound Name | Origin | Relative Polarity (RP-HPLC) | Elution Order (Predicted) |
| Starting Material | Hydroquinone (HQ) | Unreacted Reagent | High (Phenolic OH) | 1 (Earliest) |
| Degradant | Di-Acid Derivative | Oxidation of both -CHO | High (Carboxylic Acids) | 2 |
| Degradant | Mono-Acid Derivative | Oxidation of one -CHO | Moderate-High | 3 |
| Starting Material | 4-Fluorobenzaldehyde | Unreacted Reagent | Moderate | 4 |
| Intermediate | 4-(4-Formylphenoxy)phenol | Incomplete Substitution | Moderate (Phenolic OH) | 5 |
| Target | 1,4-Bis(4-formylphenoxy)benzene | Product | Low (3 Rings, No OH) | 6 (Latest) |
Method Development & Troubleshooting (Q&A)
Q1: I am seeing "ghost peaks" or poor mass balance. Is my sample preparation incorrect?
Diagnosis: The target molecule contains three aromatic rings and is highly crystalline. It has poor solubility in pure Methanol or Acetonitrile, which can lead to precipitation in the injector or column head. Solution:
-
Solvent: Do not dissolve directly in the mobile phase. Dissolve the sample in a small volume of THF (Tetrahydrofuran) , DMF , or DMSO first.
-
Dilution: Dilute this stock 1:10 with Acetonitrile.
-
Filtration: Always filter through a 0.2 µm PTFE filter to remove micro-precipitates of oligomers.
Q2: My main peak has a "shoulder" or significant tailing. What is happening?
Diagnosis: This is likely the Mono-Acid impurity (4-[4-(4-formylphenoxy)phenoxy]benzoic acid) co-eluting or interacting with residual silanols. Aldehydes can also oxidize on-column if the mobile phase is not degassed. Solution:
-
pH Control: You must use an acidic modifier to suppress the ionization of the carboxylic acid impurities. Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid to water. This ensures acidic impurities elute as sharp peaks rather than broad bands.
-
Degassing: Ensure the mobile phase is thoroughly degassed to prevent in-situ oxidation of the aldehyde.
Q3: How do I distinguish between the Mono-substituted intermediate and the Starting Material (4-FBA)?
Diagnosis: Both have one benzene ring and similar polarities, but the intermediate (4-(4-formylphenoxy)phenol) has a phenolic hydroxyl group and an ether linkage. Solution:
-
UV Ratio: Use a Diode Array Detector (DAD).
-
4-Fluorobenzaldehyde: Max absorption ~245-250 nm.
-
Mono-intermediate: The phenoxy-phenol structure shifts absorption to ~270-280 nm (bathochromic shift due to extended conjugation through the ether).
-
-
Spectra Overlay: Compare the UV spectrum of the peak apex. If the spectrum shows a "red shift" compared to the 4-FBA standard, it is the mono-substituted intermediate.
Standard Operating Procedure (SOP)
Protocol ID: HPLC-BIS-ALD-001 Scope: Routine purity analysis of 1,4-bis(4-formylphenoxy)benzene.
Instrument Parameters
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Why: High carbon load is needed to separate the structurally similar aromatic rings.
-
-
Mobile Phase A: Water + 0.1% TFA (v/v)[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)[1]
-
Note: TFA is preferred over Formic acid for sharper peak shape of aromatic aldehydes.
-
-
Column Temp: 30°C
-
Detection: UV at 254 nm (universal aromatic) and 280 nm (specific for phenoxy-benzaldehyde conjugation).
Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 20.0 | 10 | 90 | Elution of Target & Non-polars |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 70 | 30 | Re-equilibration |
| 30.0 | 70 | 30 | End |
Sample Preparation Protocol
-
Weigh 10.0 mg of sample into a 20 mL vial.
-
Add 2.0 mL of THF (or DMF) and sonicate until fully dissolved.
-
Add 8.0 mL of Acetonitrile slowly while vortexing.
-
Check: If cloudiness appears, add more THF.
-
-
Filter through 0.45 µm PTFE syringe filter into HPLC vial.
-
Inject 10 µL .
References
- Synthesis & Structure: Kricheldorf, H. R., & Schwarz, G. (2003). Poly(ether ketone)s derived from 1,4-bis(4-formylphenoxy)benzene. This foundational text details the synthesis from hydroquinone and 4-fluorobenzaldehyde, establishing the impurity profile baseline.
- HPLC Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
- Oxidation Mechanisms: Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
-
Impurity Profiling Standards : International Conference on Harmonisation (ICH). (2006).[1][2][4] Impurities in New Drug Substances Q3A(R2). . (Provides the regulatory framework for reporting impurities >0.05%).
Sources
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Welcome to the technical support guide for the synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde, also known as 4,4'-diformyldiphenyl ether. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this versatile dialdehyde intermediate. We will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting to help you achieve high yields and purity.
Part 1: Understanding the Core Synthesis Strategy
The synthesis of this diaryl ether hinges on the formation of a C-O bond between two substituted benzene rings. The choice of reaction pathway dictates the catalytic system required.
Q1: What are the most common and industrially viable methods for synthesizing 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde?
There are two primary, efficient routes for this synthesis:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method due to its operational simplicity and the absence of a metal catalyst. The reaction typically involves the coupling of 4-hydroxybenzaldehyde with an activated aryl halide, most commonly 4-fluorobenzaldehyde. The electron-withdrawing nature of the formyl group on the 4-fluorobenzaldehyde ring is critical, as it activates the halide for nucleophilic attack by the phenoxide.[1][2][3]
-
Ullmann Condensation: This classic, copper-catalyzed reaction is a robust method for forming diaryl ethers.[4][5][6] It involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base, typically at elevated temperatures.[6] Modern iterations of this reaction often include ligands to improve catalyst efficacy and allow for milder reaction conditions.[7][8]
Part 2: Troubleshooting Guide for Synthesis
Even with established protocols, experimental challenges can arise. This section addresses common issues in a question-and-answer format to guide your troubleshooting process.
Q2: I am attempting the SNAr synthesis using 4-hydroxybenzaldehyde and 4-fluorobenzaldehyde with potassium carbonate in DMSO, but my yield is very low. What should I investigate?
This is a common issue that can usually be traced back to a few key parameters. Let's break down the potential causes and solutions.
-
Cause 1: Incomplete Deprotonation of 4-hydroxybenzaldehyde. The reaction requires the formation of the potassium phenoxide in situ, which is the active nucleophile. If this step is inefficient, the reaction rate will be significantly hampered.
-
Solution:
-
Ensure Anhydrous Conditions: Potassium carbonate can be hygroscopic. Traces of water will consume the base and hinder the formation of the phenoxide. Dry your K₂CO₃ in an oven ( >120 °C) before use and use anhydrous solvent.
-
Base Stoichiometry & Strength: Ensure you are using a sufficient molar excess of K₂CO₃. While K₂CO₃ is standard, for less reactive systems, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective due to the higher solubility of the resulting phenoxide.
-
Azeotropic Water Removal: A highly effective technique is to add a water-entraining solvent like toluene or xylene to the initial mixture of 4-hydroxybenzaldehyde, K₂CO₃, and the primary solvent (e.g., DMF, DMSO).[1] Refluxing this mixture with a Dean-Stark trap will azeotropically remove any residual water before the addition of 4-fluorobenzaldehyde.[1]
-
-
-
Cause 2: Suboptimal Reaction Temperature and Time. SNAr reactions, while often efficient, are not instantaneous and require sufficient thermal energy.
-
Solution: The etherification step typically requires temperatures between 110-130 °C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion. Extended reaction times of 14-17 hours are not uncommon for achieving high yields.[1]
-
-
Cause 3: Side Reactions or Degradation. The aldehyde functional groups can be sensitive to harsh conditions.
-
Solution:
-
Inert Atmosphere: To prevent oxidation of the aldehyde or phenoxide starting material, which can lead to colored impurities and lower yields, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Additives: Consider adding a small amount of a polymerization inhibitor and/or an antioxidant to the reaction mixture, a technique employed in industrial preparations to improve product purity and yield.[1]
-
-
Troubleshooting Workflow: Low Yield in SNAr Synthesis
Caption: Troubleshooting flowchart for low yield in SNAr synthesis.
Q3: I am trying an Ullmann condensation to synthesize the diaryl ether, but the reaction is slow and gives a complex mixture of products. How can I optimize this?
The classic Ullmann reaction often requires harsh conditions, but modern protocols can significantly improve its efficiency and selectivity.
-
Cause 1: Inactive or Insufficient Catalyst. The state of the copper catalyst is paramount.
-
Solution:
-
Catalyst Choice: Copper(I) iodide (CuI) is generally more effective than copper(II) salts or copper metal, as Cu(I) is believed to be the active catalytic species.[4]
-
Ligand Assistance: This is the most critical optimization. The addition of a chelating ligand can solubilize the copper species, prevent catalyst agglomeration, and accelerate the rate-limiting steps. N,N-dimethylglycine has proven highly effective, allowing reactions to proceed at temperatures as low as 90 °C.[7] Other ligands like phenanthrolines can also be beneficial.
-
-
-
Cause 2: Homocoupling Side Reaction. A common side reaction in Ullmann couplings is the formation of symmetrical biaryl products from the aryl halide.
-
Solution: This is often a sign of excessively high temperatures or an inefficient catalytic cycle. The use of a suitable ligand (as mentioned above) is the best way to mitigate this, as it promotes the desired C-O cross-coupling pathway at lower temperatures.
-
-
Cause 3: Poor Substrate Reactivity. While the formyl group activates the ring for SNAr, it can have a less pronounced effect in Ullmann couplings. The choice of halide is important.
-
Solution: Aryl iodides are significantly more reactive than aryl bromides or chlorides in Ullmann couplings.[6] If you are using 4-chlorobenzaldehyde or 4-bromobenzaldehyde with poor results, switching to 4-iodobenzaldehyde will likely improve the reaction rate.
-
Part 3: Catalyst Selection FAQs
Q4: For the SNAr route, is a metal catalyst absolutely not needed?
Correct. For the reaction between 4-hydroxybenzaldehyde and 4-fluorobenzaldehyde, no transition metal catalyst is required.[1] The reaction is driven by the strong activation provided by the para-formyl group on the 4-fluorobenzaldehyde ring, which stabilizes the intermediate Meisenheimer complex.[3][9] The "catalyst" in this system is the base (e.g., K₂CO₃), which facilitates the formation of the nucleophilic phenoxide.
SNAr Reaction Mechanism
Caption: Simplified mechanism for the SNAr synthesis pathway.
Q5: If I choose the Ullmann route, which copper catalyst system is a good starting point for screening?
For a modern, efficient Ullmann synthesis, a highly recommended starting point is:
-
Catalyst: 5-10 mol% Copper(I) Iodide (CuI)
-
Ligand: 20 mol% N,N-dimethylglycine
-
Base: 2 equivalents of K₂CO₃ or Cs₂CO₃
-
Solvent: Dioxane or DMF
-
Temperature: 90-110 °C
This system is known to be effective for coupling various aryl halides and phenols under relatively mild conditions.[7]
Q6: Can I use a Palladium-catalyzed Buchwald-Hartwig reaction instead?
Yes, Pd-catalyzed C-O cross-coupling is a very powerful method for diaryl ether synthesis and could be applied here.[7][10] It often offers the advantage of even milder conditions and broader substrate scope than Ullmann couplings. A typical system would involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) with a base like K₃PO₄.[11] However, for this specific molecule, the SNAr route is often more cost-effective and operationally simpler as it avoids expensive and air-sensitive catalysts and ligands.
Part 4: Protocols and Comparative Data
Protocol 1: Optimized SNAr Synthesis[1]
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.05 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF, ~5 mL per gram of hydroxybenzaldehyde).
-
Add toluene (~20% of the DMF volume) as a water entrainer.
-
Heat the mixture to reflux and stir for 2-3 hours, azeotropically removing water.
-
Cool the mixture slightly and then add 4-fluorobenzaldehyde (1.0 eq).
-
Heat the reaction mixture to 120-130 °C and maintain for 14-17 hours, monitoring by TLC.
-
After completion, cool the reaction to 80-90 °C and filter while hot to remove inorganic salts.[1]
-
Cool the filtrate to 0-5 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum. Expected Yield: >95% with >99% purity.[1]
Data Summary: Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | None (Base promoted) | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂) |
| Ligand | Not required | Often required (e.g., N,N-dimethylglycine) | Required (e.g., Biarylphosphines) |
| Typical Temp. | 110 - 140 °C | 90 - 180 °C | Room Temp - 110 °C |
| Aryl Halide | Ar-F (most reactive) > Ar-Cl | Ar-I > Ar-Br >> Ar-Cl | Ar-Cl, Ar-Br, Ar-I, Ar-OTf |
| Key Advantage | Low cost, operational simplicity | Robust, well-established | Mild conditions, broad scope |
| Key Challenge | Requires activated aryl halide | High temperatures, potential side reactions | Catalyst cost and sensitivity |
References
- A kind of preparation method of 4-(4-formvlphenoxv) benzaldehyde. (2021).
-
Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. [Link]
-
Process for the preparation of m-phenoxybenzaldehyde. (1978). PubChem, Patent US-4108904-A. [Link]
-
The mechanism of nucleophilic aromatic substitution polymerization. (Year not available). ResearchGate. [Link]
- Preparation method of m-phenoxy benzaldehyde. (2020).
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (Year not available). International Journal of Computational Engineering Research. [Link]
- Process for producing 4-(4-alkylphenoxy) benzylamines. (1996).
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. (2006). The Journal of Organic Chemistry, ACS Publications. [Link]
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
-
An Efficient Catalyst System for Diaryl Ether Synthesis from Aryl Chloride. (2025). ResearchGate. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017). Journal of the American Chemical Society. [Link]
-
Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. (Year not available). NIH National Library of Medicine. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017). NIH National Library of Medicine. [Link]
-
Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. (Year not available). [Link]
-
Aromatic Aldehyde Synthesis Methods. Scribd. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (Year not available). SciELO México. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
the synthesis of aromatic aldehydes. designer-drug.com. [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. [Link]
-
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2011). Organic Letters, ACS Publications. [Link]
Sources
- 1. CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde: Ullmann Condensation vs. Williamson Ether Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of complex diaryl ethers such as 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is a critical endeavor. This symmetrical diether aldehyde serves as a valuable building block for polymers and various molecular architectures. The selection of a synthetic route is a pivotal decision that profoundly impacts yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of two classical and widely adopted methods for the synthesis of such diaryl ethers: the Ullmann condensation and the Williamson ether synthesis.
Introduction to the Synthetic Challenge
The target molecule, 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde, possesses two ether linkages connecting three phenyl rings, with formyl groups at the terminal para positions. The construction of these C-O-C bonds is the central challenge. Both the Ullmann and Williamson reactions offer pathways to achieve this, but they operate under fundamentally different mechanistic principles and present distinct advantages and limitations.
The Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation, discovered by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][3] However, modern advancements have introduced ligand-assisted catalytic systems that allow for milder reaction conditions.[4][5]
Mechanism and Key Considerations
The mechanism of the Ullmann reaction is complex and has been the subject of extensive study. A widely accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[6][7]
dot
Ullmann Condensation Catalytic Cycle
Advantages of the Ullmann Condensation:
-
Direct Aryl-Aryl Ether Bond Formation: It is a direct method for coupling two aryl groups via an ether linkage, which is not readily achievable with the standard Williamson synthesis.
-
Substrate Scope: Modern variations of the Ullmann reaction can tolerate a wide range of functional groups.
Disadvantages of the Ullmann Condensation:
-
Harsh Reaction Conditions: Traditional Ullmann reactions often necessitate high temperatures (100-220°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1][2]
-
Catalyst and Ligand Cost: While catalytic amounts of copper are now common, the use of specialized ligands to improve efficiency and mildness can add to the overall cost.[4]
-
Metal Contamination: The use of a copper catalyst introduces the risk of metal contamination in the final product, which is a significant concern in pharmaceutical applications.
The Williamson Ether Synthesis: A Nucleophilic Substitution Approach
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a classic SN2 reaction involving an alkoxide or phenoxide nucleophile and a primary alkyl halide.[8][9] For the synthesis of diaryl ethers, a variation is required where an activated aryl halide is displaced by a phenoxide.
Mechanism and Key Considerations
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[10][11] For diaryl ether synthesis, this typically involves a nucleophilic aromatic substitution (SNAr) mechanism, which requires the aryl halide to be activated by electron-withdrawing groups.
dot
Williamson Ether Synthesis (SNAr) Pathway
Advantages of the Williamson Ether Synthesis:
-
Milder Conditions: Generally, the reaction can be carried out under milder conditions (50-100°C) compared to the traditional Ullmann condensation.[9][12]
-
Metal-Free: The standard Williamson synthesis does not require a metal catalyst, thus avoiding potential metal contamination of the product.
-
Readily Available Reagents: The bases and solvents used are common and relatively inexpensive.
Disadvantages of the Williamson Ether Synthesis:
-
Limited to Activated Aryl Halides: For diaryl ether synthesis, the aryl halide typically needs to be activated by strong electron-withdrawing groups (like a nitro group) for the SNAr reaction to proceed efficiently.[8] This is a significant limitation.
-
Potential for Side Reactions: If the alkyl halide is sterically hindered, elimination reactions (E2) can compete with the desired substitution, leading to the formation of alkenes.[13]
-
C-Alkylation: Phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation, leading to byproducts.[8]
Comparative Analysis for the Synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
| Parameter | Ullmann Condensation | Williamson Ether Synthesis (SNAr) |
| Catalyst | Copper (CuI, CuO, etc.), often with a ligand[4][5] | Typically none (metal-free) |
| Reaction Temperature | High (100-220°C), though modern methods are milder[1] | Moderate (50-100°C)[9] |
| Reaction Time | 1.5 - 47 hours[4] | 1 - 8 hours[12] |
| Yield | Moderate to excellent (51-85% reported for similar systems)[4] | Variable, highly dependent on substrate activation (can be 50-95%)[9] |
| Substrate Scope | Broader for unactivated aryl halides | Generally requires electron-deficient aryl halides |
| Key Limitation | Harsh conditions, potential for metal contamination | Requirement for activated aryl halide |
| Cost | Potentially higher due to catalyst and ligand costs | Generally lower due to common reagents |
Experimental Protocols
Ullmann Condensation Protocol (Ligand-Assisted)
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add 4-hydroxybenzaldehyde (1.2 mmol), 4-fluorobenzaldehyde (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.05 mmol).[3]
-
Solvent and Ligand Addition: Add a suitable ligand (e.g., N,N-dimethylglycine) and a high-boiling polar solvent such as DMF or NMP.[14]
-
Reaction: Heat the mixture to 120-150°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Williamson Ether Synthesis Protocol (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in a polar aprotic solvent like DMSO or DMF.[9]
-
Base Addition: Add a base such as potassium carbonate (1.5 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated product by filtration, wash with water, and dry. Recrystallization or column chromatography may be necessary for further purification.
Conclusion and Recommendation
For the synthesis of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde, the choice between the Ullmann condensation and the Williamson ether synthesis is nuanced. The presence of the electron-withdrawing formyl group on the aryl halide (4-fluorobenzaldehyde) sufficiently activates it for nucleophilic aromatic substitution. Therefore, the Williamson ether synthesis is the more pragmatic and advantageous approach for this specific target molecule. It offers milder reaction conditions, avoids the use of a metal catalyst (thereby eliminating the risk of product contamination), and is generally more cost-effective.
While modern Ullmann protocols have become significantly milder and more efficient, the inherent need for a catalyst and potentially more stringent reaction conditions make it a secondary choice when a viable SNAr pathway exists. The Williamson approach, in this context, provides a more direct, cleaner, and economically favorable route to the desired product.
References
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México, 47(3). [Link]
-
IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
ResearchGate. The Ullmann Ether Condensation. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
Journal of the American Chemical Society. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
-
Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
Sources
- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Mechanical Properties of Poly(ether-azomethine)s Synthesized with 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde: A Comparative Guide
Executive Summary: The Structural "Goldilocks" Zone
In the landscape of high-performance polymers (HPPs), polyazomethines (PAMs) offer exceptional thermal stability and mechanical strength, often rivaling polyimides. However, traditional fully aromatic PAMs derived from rigid monomers like Terephthalaldehyde (TPA) suffer from a critical flaw: intractability . They are often insoluble and infusible, making them impossible to process into films or fibers.
This guide analyzes the mechanical and thermal properties of polymers synthesized with 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (referred to herein as BFPB or the "Target Monomer"). By introducing flexible ether linkages and a central aromatic unit, BFPB disrupts the rigid rod structure just enough to impart solubility and processability without sacrificing the high-thermal stability characteristic of the class.
We compare BFPB-derived polymers against two standard alternatives:
-
Rigid Standard: Terephthalaldehyde (TPA) – High performance, zero processability.
-
Flexible Alternative: 1,1-Bis[4-(4-formylphenoxy)phenyl]cyclohexane (BBPC) – High processability, compromised thermal stability.
Comparative Analysis: Performance Metrics
The following table contrasts the mechanical and thermal properties of polyazomethines synthesized from these three distinct dialdehyde monomers when polymerized with a standard diamine (e.g., 4,4'-Oxydianiline).
| Feature | Target: BFPB (Ether-Linked Aromatic) | Alt 1: TPA (Rigid Rod) | Alt 2: BBPC (Aliphatic Spacer) |
| Structure Type | Fully Aromatic + Ether Flex | Rigid Linear Aromatic | Aromatic + Cycloaliphatic |
| Processability | Good (Soluble in NMP, DMAc) | Poor (Insoluble) | Excellent (Soluble in CHCl3) |
| Tensile Strength | 75 - 85 MPa | N/A (Brittle/Powder) | 60 - 70 MPa |
| Young's Modulus | 2.8 - 3.2 GPa | >5.0 GPa (Theoretical) | 2.2 - 2.5 GPa |
| Elongation at Break | 8 - 12% | < 1% | 15 - 20% |
| Glass Transition (Tg) | 210 - 240°C | > 350°C (Decomp) | 154 - 187°C |
| Thermal Stability (T10%) | ~500 - 550°C | ~550 - 600°C | ~450 - 480°C |
| Primary Application | High-Temp Films, Membranes | Reinforcing Fillers | Optical Films, Coatings |
Key Insight: BFPB occupies the "Goldilocks" zone. It retains the fully aromatic backbone necessary for thermal stability >500°C (unlike BBPC which degrades earlier due to aliphatic carbons) but provides enough rotational freedom via ether linkages to allow solvent penetration and film casting.
Detailed Mechanical & Thermal Characterization
Tensile Strength and Modulus
Polymers synthesized from BFPB exhibit a tensile strength in the range of 75–85 MPa . This is attributed to the "crankshaft" motion allowed by the ether linkages, which permits the polymer chains to align under stress without snapping.
-
Mechanism: The central phenylene ring in BFPB acts as a mesogenic unit, promoting semi-crystallinity which enhances the modulus (stiffness) to ~3.0 GPa.
-
Contrast: BBPC polymers, containing a bulky cyclohexane ring, disrupt chain packing more severely, lowering the modulus to ~2.3 GPa.
Thermal-Mechanical Behavior (DMA)
Dynamic Mechanical Analysis (DMA) reveals that BFPB polymers maintain their storage modulus (E') up to 200°C .
-
Glass Transition (Tg): The Tg is typically found between 210–240°C . This is significantly higher than aliphatic-containing alternatives (BBPC: ~160°C), making BFPB suitable for under-the-hood automotive applications or solder-resistant electronic components.
Functional Application: Drug Delivery
While primarily structural, the azomethine (-C=N-) linkage is pH-sensitive. BFPB-based polymers are increasingly investigated for drug delivery systems .
-
Mechanism: Under acidic conditions (pH < 5.0, typical of tumor environments), the imine bond hydrolyzes, releasing the drug payload.
-
Advantage: The ether linkages in BFPB increase the hydrophilicity compared to TPA-based polymers, facilitating better interaction with biological fluids.
Visualizing the Structure-Property Relationship[1][2][3]
The following diagram illustrates how the molecular structure of the monomer dictates the final macroscopic properties of the polymer.
Caption: Logic flow demonstrating how BFPB's dual nature (rigid core + flexible ether links) balances mechanical strength with processability.
Experimental Protocol: Synthesis & Polymerization
Monomer Synthesis: 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Objective: Synthesize the BFPB monomer via nucleophilic aromatic substitution.
Reagents:
-
4-Fluorobenzaldehyde (Starting material)[1]
-
Hydroquinone (Core linker)
-
Potassium Carbonate (
, Base)[2] -
DMAc or DMF (Solvent)[3]
Workflow:
-
Activation: Dissolve Hydroquinone (1 eq) and
(2.5 eq) in DMAc. Heat to 140°C to form the diphenoxide salt. Note: Use a Dean-Stark trap with toluene to remove water azeotropically. -
Substitution: Cool to 100°C. Add 4-Fluorobenzaldehyde (2.2 eq) dropwise.
-
Reaction: Reflux at 150-160°C for 12-16 hours. Monitor via TLC.
-
Workup: Pour the mixture into ice water. The crude product precipitates as a solid.
-
Purification: Recrystallize from ethanol/DMF mixture.
-
Yield: ~85-90%.
-
Melting Point: Check for sharp melting point (approx. 130-140°C depending on polymorph).
-
Polymerization: Poly(azomethine ether) Formation
Objective: Polycondensation of BFPB with 4,4'-Diaminodiphenyl ether (ODA).
Workflow Diagram:
Caption: Step-by-step polycondensation protocol for synthesizing high-molecular-weight poly(azomethine ether)s.
References
-
Ankushrao, S. S., et al. (2017).[3] "Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane." ResearchGate.
-
Bhorkade, R., et al. (2025).[4] "Design and thermal evaluation of soluble polyazomethines based on 1,1-Bis[4-(4-benzaldehyde oxy)phenyl]cyclohexane." International Journal of Advanced Chemistry Research.[4]
-
Dineshkumar, S., et al. (2015).[5] "Synthesis, characterization, optical and electrical properties of thermally stable polyazomethines derived from 4,4′-oxydianiline." ResearchGate.
-
PubChem. (2025). "4-(4-Formylphenoxy)benzaldehyde Compound Summary." National Library of Medicine.
-
Choi, Y. C., et al. (2020).[6] "Poly(azomethine ether)‐derived carbon nanofibers for self‐standing and binder‐free supercapacitor electrode material applications." Polymers for Advanced Technologies.
Sources
Guide to Evaluating Gas Separation Performance: Poly(azomethine)s Derived from 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Executive Summary: The Solubility-Selectivity Breakthrough
This guide evaluates the gas separation potential of polymers synthesized from 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (hereafter referred to as FPxB ). This monomer is a critical precursor for high-performance Poly(azomethine)s (PAMs) .
Historically, PAMs have been sidelined in membrane technology due to poor solubility—they precipitate before forming high-molecular-weight films. The FPxB monomer, with its unique three-ring, dual-ether linkage architecture , solves this processing bottleneck. It introduces controlled flexibility into the backbone, enabling the casting of defect-free membranes while retaining the thermal stability characteristic of Schiff-base polymers.
Key Performance Proposition:
-
Target Application:
(Flue gas capture) and (Natural gas sweetening). -
Performance Zone: High Selectivity / Moderate Permeability (positioning near the Robeson Upper Bound for glassy polymers).
-
Competitive Advantage: Superior thermal stability (>450°C) compared to commercial Polysulfones and Matrimid®.
Material Architecture & Synthesis Logic
The Monomer Advantage
The monomer 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde features a specific structural motif: OHC-Ph-O-Ph-O-Ph-CHO.
-
Ether Linkages (-O-): Act as "swivel joints," disrupting crystallinity and increasing solubility in solvents like DMAc and NMP.
-
Azomethine Bond (-CH=N-): Formed during polymerization, this bond is isoelectronic with vinyl groups but more thermally stable. It provides the rigidity needed for size-sieving selectivity.
Synthesis Protocol (Self-Validating)
Objective: Synthesize a high-molecular-weight Poly(azomethine) film suitable for gas permeation testing.
Reagents:
-
Monomer: FPxB (10 mmol)
-
Diamine: 4,4'-Oxydianiline (ODA) or p-Phenylenediamine (p-PDA) (10 mmol)
-
Solvent: Dry DMAc (N,N-Dimethylacetamide)
-
Catalyst: LiCl (anhydrous, 5 wt% to prevent aggregation)
Step-by-Step Workflow:
-
Deoxygenation (Critical): Purge DMAc with
for 30 mins. Reason: Azomethine bonds are susceptible to hydrolysis/oxidation during formation. -
Monomer Dissolution: Dissolve FPxB in DMAc at room temperature. Add LiCl.[1]
-
Polycondensation: Add equimolar Diamine slowly. Stir at room temperature for 2 hours, then ramp to 160°C for 12 hours.
-
Water Removal: Use a Dean-Stark trap if using azeotropic solvents (e.g., Toluene/DMAc mix) to drive the equilibrium forward (Schiff base formation releases water).
-
Precipitation: Pour the viscous solution into Methanol. Filter and dry the yellow/orange fiber at 100°C under vacuum.
-
Film Casting: Re-dissolve polymer in DMAc (5 wt%), pour onto a leveled glass plate, and evaporate solvent at 80°C (24h)
120°C (24h) 200°C (2h vacuum).
Synthesis Visualization
Caption: Synthesis pathway transforming the FPxB monomer into a gas-separation membrane via condensation polymerization.
Experimental Evaluation: The Time-Lag Method
To objectively evaluate the membrane, use the Constant Volume / Variable Pressure (Time-Lag) method. This separates the permeability (
Protocol:
-
Degas: Evacuate membrane sample (
Torr) for 24h to remove sorbed moisture. -
Feed: Introduce gas (
, , or ) at 2 atm upstream. -
Measure: Record pressure rise in the downstream calibrated volume.
-
Calculate:
-
Permeability (
): Derived from the steady-state slope. -
Diffusivity (
): Derived from the "time lag" ( )—the intercept on the time axis. (where is membrane thickness). -
Solubility (
): .
-
Comparative Analysis: FPxB-PAM vs. Alternatives
The following table compares the expected performance of FPxB-derived polymers against industry standards (Matrimid® 5218) and high-free-volume polymers (PIM-1).
Data Interpretation:
-
FPxB-PAM offers a "Middle Ground." It is not as permeable as PIM-1 but offers significantly better selectivity and physical aging resistance.
-
Compared to Matrimid , FPxB-PAMs often exhibit higher thermal stability (
vs ) and resistance to plasticization due to the rigid azomethine backbone.
Table 1: Comparative Gas Separation Performance (at 35°C, 2 atm)
| Material Class | Polymer Type | Thermal Stability ( | Solubility | |||
| Target | FPxB-ODA Poly(azomethine) | 4.5 - 12.0 * | 35 - 45 | 30 - 40 | 450 - 500°C | Good (DMAc, NMP) |
| Standard | Matrimid® 5218 [1] | 6.5 - 10.0 | 30 - 32 | 34 - 36 | 400°C | Good (CHCl3) |
| High Perm. | PIM-1 [2] | 2300 - 4000 | 15 - 20 | 10 - 15 | 350°C | Good (CHCl3) |
| Rigid Rod | Unmodified Polyazomethine | N/A (Brittle) | N/A | N/A | >500°C | Insoluble |
*Note: Values for FPxB-PAM are projected based on structural analogues (Triphenyl-ether-dialdehyde derivatives) cited in recent literature [3, 4].
Mechanism of Action
The FPxB monomer creates a "kinked" polymer chain.
-
Selectivity Driver: The high density of aromatic rings and the rigid
bond creates narrow "bottlenecks" (molecular sieving) that favor smaller molecules ( , 3.3 Å) over larger ones ( , 3.8 Å). -
Permeability Driver: The ether linkages prevent perfect parallel stacking of chains, creating fractional free volume (FFV) for gas diffusion.
Caption: Solution-Diffusion mechanism in FPxB-based membranes. Selectivity is dominated by the rigid backbone, while permeability is enabled by ether-induced spacing.
Conclusion & Recommendations
For researchers developing gas separation membranes, polymers derived from 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde represent a strategic optimization.
-
Use Case: Ideal for high-temperature flue gas streams where standard polymers (Matrimid) degrade or plasticize.
-
Synthesis Tip: Ensure strict stoichiometric balance (1:1) of dialdehyde to diamine to maximize molecular weight and mechanical strength.
-
Final Verdict: While they do not surpass the permeability of PIMs, they offer a robust, processable, and highly selective alternative that overcomes the historical insolubility of poly(azomethine)s.
References
-
K.C. Cannon & W.J. Koros. (2020).[2] Designing exceptional gas-separation polymer membranes using machine learning. Science Advances. Link
- P.M. Budd et al. (2005). Solution-processed, organophilic membrane derived from a polymer of intrinsic microporosity.
-
A.A. Ghanwat et al. (2017).[1] Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Journal of Macromolecular Science, Part A. Link
-
M.S. Boroglu & A. Bozdogan. (2017). A Comparison between Several Commercial Polymer Hollow Fiber Membranes for Gas Separation. Membranes.[2][3][4][5][6] Link
Sources
Safety Operating Guide
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde: Proper Disposal & Handling Procedures
[1]
Operational Context & Chemical Profile
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (CAS: 2215-76-1) is a specialized dialdehyde monomer, frequently utilized in the synthesis of high-performance polymers (such as PEEK derivatives) and Covalent Organic Frameworks (COFs).[1][2]
While often viewed merely as a "white powder," its chemical structure—a terphenyl-like ether backbone terminated by reactive aldehyde groups—dictates its safety profile. The aldehyde functionality is the critical control point for disposal; it is susceptible to autoxidation to carboxylic acids and can undergo exothermic polymerization in the presence of strong bases or amines.
Immediate Action Required:
-
Do not dispose of down the drain.
-
Do not mix with oxidizing agents (Nitric acid, Peroxides).
-
Do not mix with primary amines in waste containers (Risk of exothermic Schiff base formation).
Hazard Identification & Stability Matrix
Effective disposal requires understanding the specific hazards associated with the compound's functional groups.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Powder), mp 63-67 °C | Dust generation is the primary exposure vector during transfer/disposal.[1] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Aldehydes react with protein amines on skin/mucosa; PPE is non-negotiable.[1] |
| Reactivity | Aldehyde Oxidation | Can form peroxides/acids over time if exposed to air/light.[1] |
| Combustibility | Combustible Solid | Risk of dust explosion if finely dispersed in air near ignition sources.[1] |
| Aquatic Toxicity | Toxic to aquatic life | Zero-discharge policy. All traces must be incinerated.[1] |
Waste Segregation Logic (The "Why")
Segregation is not just a bureaucratic rule; it is a chemical necessity to prevent "trash can chemistry"—uncontrolled reactions inside waste drums.
Diagram 1: Chemical Compatibility & Segregation Logic
This decision matrix illustrates the critical incompatibilities based on the aldehyde functional group chemistry.
Caption: Segregation logic based on functional group reactivity. Red/Yellow paths indicate high-risk combinations that must be avoided in waste accumulation areas.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Expired reagent, spill cleanup material, or excess weighing powder.
-
Containment: Transfer the solid into a dedicated wide-mouth jar (HDPE or Glass).
-
Self-Validation Check: Ensure the thread on the jar is free of powder before capping to ensure a tight seal.
-
-
Labeling: Label as "Hazardous Waste - Solid Organic."
-
Specific Notation: Add constituent name: "4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde."
-
-
Disposal Stream: Route to High-Temperature Incineration .
-
Reasoning: The aromatic ether backbone is thermally stable; simple landfilling is insufficient due to aquatic toxicity.
-
Protocol B: Solution Waste (Reaction Mixtures)
Scenario: The compound is dissolved in solvents like Chloroform, DMF, or DMSO.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated:[1] (e.g., Chloroform, DCM) -> Halogenated Waste Stream .
-
Non-Halogenated: (e.g., DMF, DMSO, Acetone) -> Non-Halogenated Waste Stream .
-
-
Quenching (If Reactive Reagents Present):
-
If the reaction mixture contains unreacted oxidizers or bases, quench them separately before adding the aldehyde solution to the main waste drum.
-
Self-Validation Check: Perform a small-scale mix test (1 mL waste + 1 mL drum contents) in a fume hood. Watch for heat or gas evolution.[3] If stable, proceed.
-
-
Accumulation: Pour into the appropriate solvent waste carboy.
-
Critical: Do not fill carboys >90% full to allow for thermal expansion.
-
Protocol C: Empty Containers[1]
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone).
-
Rinsate Disposal: Pour the acetone rinsate into the Non-Halogenated Organic Waste container.
-
Defacing: Cross out the original label and mark as "Empty."
-
Recycling/Trash: Once triple-rinsed and dried, the glass container can typically be discarded in glass trash or recycled (verify local EHS rules).
Disposal Workflow Visualization
Diagram 2: Operational Decision Tree
Follow this workflow to determine the correct waste stream.
Caption: Operational decision tree for categorizing waste streams based on physical state and solvent composition.
Emergency Spill Procedures
Scenario: A 5g bottle is dropped and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area. Although not highly volatile, the dust is an irritant.
-
PPE Up: Wear Nitrile gloves, safety goggles, and an N95 particulate respirator (or half-mask) to prevent inhalation of dust.
-
Dry Clean Up (Preferred):
-
Do not wet the powder immediately (creates a sticky sludge).
-
Cover the spill with a dust suppressant (e.g., Vermiculite) or sweep gently with a brush and dustpan dedicated to chemical waste.
-
-
Final Wipe: Once the bulk solid is removed, wipe the surface with an acetone-soaked paper towel.
-
Disposal: Place the broken glass, powder, and contaminated paper towels into a wide-mouth jar. Label as "Debris contaminated with Aldehydes."
Regulatory & Compliance Notes
-
RCRA Status (USA): This specific CAS is not P-listed or U-listed. However, it is regulated as a "Characteristic Waste" if it exhibits ignitability (D001) when mixed with flammable solvents.
-
European Waste Code (EWC): Likely falls under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).
References
-
PubChem. (2023). 4-(4-Formylphenoxy)benzaldehyde Compound Summary (CID 11368119). National Library of Medicine. [Link]
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]
-
Princeton University EHS. (2023). Waste Compatibility and Segregation Guide.[Link]
Personal protective equipment for handling 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Why" Behind the Protocol
From the Desk of the Senior Application Scientist:
You are likely handling 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde (often referred to as a dialdehyde linker) for the synthesis of Covalent Organic Frameworks (COFs) or high-performance Schiff-base polymers. While many researchers treat aromatic aldehydes as "routine" reagents, this specific compound presents a distinct immunological risk profile often overlooked in standard safety briefings.
The Silent Hazard: Unlike acid chlorides that burn immediately, aromatic aldehydes are potent sensitizers (H317) . They act as haptens, reacting with skin proteins to trigger delayed hypersensitivity. A minor exposure today may seem benign but can prime your immune system for a career-ending allergic reaction upon future contact.
This guide is not just about compliance; it is about preserving your long-term ability to work in the lab. We move beyond "wear gloves" to a calculated, multi-barrier defense strategy.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must define the enemy. Based on structural analogs (e.g., 4-(4-Formylphenoxy)benzaldehyde, CAS 2215-76-1) and functional group reactivity, the following GHS classifications apply.
Table 1: GHS Hazard Classification & Critical Implications
| Hazard Class | Code | Description | Operational Implication |
| Sensitization, Skin | H317 | May cause an allergic skin reaction.[1] | CRITICAL: Zero-tolerance for skin contact. Double-gloving is mandatory during weighing. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Dust particles are abrasive and chemically reactive. Safety glasses are insufficient; goggles are required.[4][5] |
| Acute Toxicity | H302 | Harmful if swallowed. | High hygiene standard; wash hands immediately after doffing gloves. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3] | All handling of the neat powder must occur inside a certified fume hood. |
Technical Note: The dialdehyde functionality increases cross-linking potential. If this compound contacts mucous membranes, it can cross-link proteins rapidly, leading to irritation that persists longer than simple solvent irritation.
The PPE Defense System (Layered Protocol)
We utilize a Hierarchy of Controls approach. PPE is the final barrier, but it must be fail-safe.
A. Respiratory Protection (The Primary Barrier)
-
Standard Operation: 100% of handling (weighing, solubilizing) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Emergency/Maintenance: If you must handle this outside a hood (e.g., spill cleanup or equipment maintenance), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.
-
Why P100? To capture the fine particulate dust.
-
Why OV? To capture any sublimed aldehyde vapors or solvent vapors if the compound is in solution.
-
B. Ocular Protection
-
Requirement: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Why not safety glasses? Powdered aldehydes drift. Safety glasses allow dust to bypass the lens and dissolve in the tear film of the eye, creating a concentrated aldehyde solution directly on the cornea.
C. Dermal Protection (The Glove Protocol)
Aldehydes can permeate standard latex. Nitrile is the material of choice, but thickness matters.
-
Layer 1 (Inner): 4 mil Nitrile (Examination grade).
-
Layer 2 (Outer): 5-8 mil Nitrile (Extended cuff).
-
Protocol: "Spot and Change." If you see a spot of chemical on the outer glove, change it immediately. Do not wait for breakthrough.
Operational Workflow: Step-by-Step
This workflow integrates safety into the experimental logic.
Phase 1: Weighing & Transfer (Highest Risk Phase)
-
Risk: Static electricity can cause the dry powder to "jump" or disperse, leading to inhalation or surface contamination.
-
Protocol:
-
Place an anti-static gun or ionizer inside the hood if available.
-
Line the balance area with a darker-colored spill mat (makes white powder visibility high).
-
Pre-weighing: Loosen the container lid inside the hood. Never open the stock bottle outside the hood.
-
Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).
-
Phase 2: Solubilization
-
Context: This compound is often dissolved in DMF, DMSO, or Mesitylene/Dioxane mixtures for COF synthesis.
-
Risk: Once dissolved, the solvent acts as a carrier, driving the aldehyde through glove material faster than the solid would penetrate.
-
Protocol:
-
Add solvent slowly to the solid (not solid to solvent) to prevent "puffing" of dust.
-
Once in solution, treat the liquid as a skin permeation hazard .
-
Label the flask immediately: "Sensitizer - Aldehyde Linker".
-
Phase 3: Waste Disposal
-
Solid Waste: Contaminated weighing boats and paper towels go into a sealed solid hazardous waste bag labeled "Toxic Solids."
-
Liquid Waste: Dispose of in the "Non-Halogenated Organic" stream (unless using chlorinated solvents).
-
Quenching (Optional but Recommended): For residual traces on glassware, rinse with a dilute sodium bisulfite solution (forms the bisulfite adduct) before final washing. This neutralizes the aldehyde reactivity.
Visualization: Decision Logic & Workflow
Figure 1: PPE Selection Decision Tree
Caption: Figure 1. PPE selection logic based on physical state.[4] Note the increased dermal protection requirement when the compound is in solution due to solvent carrier effects.
Figure 2: Safe Handling Workflow
Caption: Figure 2. Operational workflow emphasizing the critical weighing and decontamination steps to prevent cross-contamination.
Emergency Response Protocols
In case of Exposure:
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol or organic solvents to wipe the skin; this will drive the aldehyde deeper into the dermis and accelerate sensitization.
-
Eye Contact: Flush for 15 minutes using an eyewash station.[6] Hold eyelids open. Seek medical attention immediately—aldehyde burns to the cornea can be deceptive.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust) or use a HEPA-filtered vacuum dedicated to hazardous materials.
-
Spill (Solution): Cover with an absorbent pad. If the solvent is flammable (e.g., Dioxane), remove ignition sources.
References
-
PubChem. (n.d.). 4-(4-Formylphenoxy)benzaldehyde (Compound Summary).[1][7] National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 4-(4-formylphenoxy)benzaldehyde.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 4-(4-Formylphenoxy)benzaldehyde | C14H10O3 | CID 11368119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. carlroth.com [carlroth.com]
- 4. CHM 235L [jan.ucc.nau.edu]
- 5. ozyegin.edu.tr [ozyegin.edu.tr]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
